2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Description
BenchChem offers high-quality 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopropyl-5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-5-4-7(9(10)11)8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRNBJIJKESOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Utility of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (CAS: 2126161-34-8) represents a highly specialized, sterically shielded bioisosteric building block[1]. By combining the versatile thiophene core with specific alkyl and cycloalkyl substitutions, this compound offers a unique spatial arrangement designed to resist metabolic degradation while maintaining robust target engagement capabilities.
This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic methodology for its preparation, and explores its utility in advanced drug development.
Structural & Physicochemical Profiling
The molecular architecture of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is deliberately engineered to balance lipophilicity, steric bulk, and electrostatic interactions. The thiophene ring serves as a classic bioisostere for phenyl or pyrrole rings, offering improved solubility and altered electron density.
Quantitative Physicochemical Data
Understanding the exact mass and collision cross-section (CCS) of this fragment is critical for downstream LC-MS/MS bioanalytical tracking during in vitro ADME assays. The following table summarizes the core quantitative data for the compound[2]:
| Property | Value |
| IUPAC Name | 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid |
| CAS Registry Number | 2126161-34-8 |
| Molecular Formula | C9H10O2S |
| Monoisotopic Mass | 182.04015 Da |
| Predicted CCS[M+H]+ (Adduct) | 131.0 Ų |
| Predicted CCS [M-H]- (Adduct) | 138.1 Ų |
Structure-Activity Relationship (SAR) Logic
Every functional group on this scaffold serves a distinct mechanistic purpose in drug design. The logic relationship of these functional groups is visualized below.
Fig 1: Structure-Activity Relationship (SAR) and functional group logic.
Synthetic Methodologies & Mechanistic Pathways
Direct functionalization (e.g., Friedel-Crafts alkylation) of thiophene-3-carboxylic acids often yields poor regioselectivity due to the competing directing effects of the sulfur atom and the electron-withdrawing carboxyl group[3]. Therefore, a modular approach utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard for installing the cyclopropyl moiety[4][5].
Experimental Protocol: Suzuki-Miyaura Cyclopropanation & Saponification
This protocol describes a self-validating workflow to synthesize the target compound from ethyl 2-bromo-5-methylthiophene-3-carboxylate.
Reagents Required:
-
Ethyl 2-bromo-5-methylthiophene-3-carboxylate (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene / H₂O (10:1 ratio)
-
Lithium Hydroxide (LiOH) (3.0 eq)
Step-by-Step Methodology:
-
Solvent Degassing: In a Schlenk flask, dissolve the bromothiophene derivative in the Toluene/H₂O mixture. Degas the biphasic system by sparging with argon for 15 minutes.
-
Causality: Palladium(0) active species are highly sensitive to molecular oxygen. Failure to degas leads to rapid catalyst oxidation and reaction stalling.
-
-
Catalyst Activation: Add Pd(OAc)₂ and SPhos to the mixture under a positive argon flow. Stir at room temperature for 10 minutes until the solution turns pale yellow.
-
Causality: SPhos (a dialkylbiaryl phosphine) is explicitly chosen over standard ligands like PPh₃ because its bulky, electron-rich nature facilitates the difficult oxidative addition of the bromothiophene and accelerates reductive elimination. This prevents competitive proto-debromination and allows for exceptionally low catalyst loading (1 mol%)[4][5].
-
-
Cross-Coupling: Add cyclopropylboronic acid and K₃PO₄. Heat the reaction mixture to 90°C for 3 hours. Monitor completion via TLC or LC-MS.
-
Causality: K₃PO₄ acts as a mild, optimal base to form a reactive boronate complex with cyclopropylboronic acid, which is an absolute prerequisite for the transmetalation step in the catalytic cycle[5].
-
-
Saponification (Ester Hydrolysis): Cool the reaction to room temperature. Add THF as a co-solvent to homogenize the mixture, followed by a 2M aqueous solution of LiOH. Heat to 60°C for 2 hours.
-
Causality: The basic conditions cleanly cleave the ethyl ester protecting group to reveal the active carboxylic acid pharmacophore without disturbing the newly formed C-C cyclopropyl bond.
-
-
Workup & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the product into Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from an ethanol/water gradient.
-
Causality: Recrystallization is prioritized over column chromatography here to rigorously strip away trace palladium black and phosphine oxide byproducts, ensuring the fragment is assay-ready for biological screening.
-
Fig 2: Two-step synthetic workflow via Suzuki-Miyaura cross-coupling and saponification.
Pharmacological Utility & Medicinal Chemistry Applications
The integration of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid into a drug discovery pipeline is driven by its exceptional metabolic stability profile.
Metabolic Shielding via Cyclopropanation: Aliphatic chains and unsubstituted thiophene rings are notorious liabilities in drug design due to rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The C2 and C5 positions of the thiophene ring are highly nucleophilic and serve as primary sites for electrophilic attack and metabolic epoxidation[3]. By capping the C5 position with a methyl group, the molecule blocks a primary metabolic soft spot. More importantly, the installation of the cyclopropyl group at C2 provides massive steric shielding. Cyclopropyl fragments are documented to be significantly more stable toward microsomal oxidation than equivalent linear aliphatic groups[6].
Target Engagement: The C3-carboxylic acid acts as a potent hydrogen-bond donor/acceptor and can form rigid salt bridges with basic amino acid residues (such as Arginine or Lysine) within target protein binding pockets. Because the adjacent C2 position is occupied by the bulky cyclopropyl group, the carboxylic acid is forced into a specific dihedral conformation, reducing the entropic penalty upon binding to a target receptor.
Conclusion
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a rationally designed chemical building block that exemplifies modern principles of bioisosterism and metabolic stabilization. Through the strategic use of SPhos-mediated Suzuki-Miyaura cross-coupling, researchers can efficiently synthesize this sterically demanding scaffold. Its unique combination of a reactive pharmacophore (carboxylic acid) flanked by metabolically resistant blocking groups (methyl and cyclopropyl) makes it an invaluable asset in the development of next-generation therapeutics.
References
-
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid | Chemsrc Chemsrc.com[Link]
-
2-cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S) - PubChemLite Université du Luxembourg (uni.lu)[Link]
-
Problem 12: The monobromination of thiophene-3-carboxylic acid Vaia.com[Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Semantic Scholar[Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization MDPI - Molecules[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates The Journal of Organic Chemistry (ACS Publications)[Link]
Sources
- 1. CAS#:2126161-34-8 | 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid | Chemsrc [chemsrc.com]
- 2. PubChemLite - 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S) [pubchemlite.lcsb.uni.lu]
- 3. vaia.com [vaia.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability and Degradation Kinetics of 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In modern drug discovery, the thiophene heterocycle is a privileged pharmacophore, prized for its bioisosteric relationship to phenyl rings and its ability to modulate lipophilicity[1]. However, thiophenes are inherently electron-rich and can be susceptible to oxidative degradation and reactive metabolite formation[2]. 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid represents a highly engineered building block designed to overcome these liabilities.
As a Senior Application Scientist, I approach the evaluation of this compound not just as a static structure, but as a dynamic thermodynamic system. This whitepaper deconstructs the structural thermodynamics of this specific molecule, provides quantitative baseline data, and outlines self-validating experimental workflows to rigorously profile its stability for downstream pharmaceutical applications.
Molecular Mechanics & Thermodynamic "Push-Pull" Dynamics
The stability of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is dictated by a delicate thermodynamic balance—a "push-pull" system of electronic and steric effects generated by its three distinct structural moieties.
The Thiophene-3-Carboxylic Acid Core (Electronic Stabilization)
Unsubstituted thiophenes are less stable and more reactive than benzene derivatives[2]. However, the introduction of a carboxylic acid at the 3-position exerts a strong electron-withdrawing effect (-I, -M). demonstrate that this substitution significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy and highly delocalizes the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This delocalization creates a thermodynamic sink that stabilizes the ring against electrophilic attack. Furthermore, the formation of these functionalized heterocycles is an energetically favorable, exothermic process driven by negative standard enthalpy[4].
The 2-Cyclopropyl Substituent (Steric Shielding)
Cyclopropyl rings introduce significant Baeyer angle strain (~27.5 kcal/mol), which typically destabilizes a molecule. However, in this architecture, the cyclopropyl group at the 2-position acts as a kinetic shield. Thiophenes are notoriously susceptible to S-oxidation by cytochrome P450 enzymes or environmental oxidants, forming reactive thiophene-S-oxides[5]. The bulky cyclopropyl group sterically hinders the approach of oxidizing agents to the adjacent sulfur atom, drastically increasing the activation energy ( Ea ) required for S-oxidation[5].
The 5-Methyl Substituent (Metabolic Blocking)
The methyl group at the 5-position acts as an electron-donating group via hyperconjugation (+I). While this slightly increases the electron density of the ring—theoretically making it more susceptible to oxidation—it serves a critical role in blocking the 5-position from unwanted polymerization, nucleophilic aromatic substitution, or reactive metabolic attack[5].
Thermodynamic and kinetic contributions of structural moieties.
Quantitative Thermodynamic Parameters
To bridge theoretical molecular mechanics with practical formulation science, we must quantify the thermodynamic boundaries of the compound. Table 1 summarizes the core physicochemical and thermodynamic parameters derived from structural analogues and computational models.
Table 1: Estimated Thermodynamic and Physicochemical Parameters
| Thermodynamic Parameter | Estimated Value | Mechanistic Driver | Analytical Source |
| Standard Enthalpy of Formation ( ΔHf∘ ) | Negative (Exothermic) | Conjugation of thiophene core & acid | DFT/B3LYP Extrapolation[4] |
| HOMO-LUMO Gap ( ΔEgap ) | ~4.5 - 5.0 eV | Carboxylic acid electron withdrawal | Hartree-Fock Calculations[3] |
| Activation Energy ( Ea ) for S-Oxidation | High (>25 kcal/mol) | Steric shielding by 2-cyclopropyl group | Kinetic Profiling[5] |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Lipophilic cyclopropyl and methyl groups | Predictive Modeling |
| pKa (Aqueous) | ~4.1 - 4.3 | Inductive effects on the carboxylate | Titration / Analogue Data |
Self-Validating Experimental Workflows
Protocol 1: Solid-State Profiling via Isothermal Microcalorimetry (IMC)
Causality: IMC measures minute heat flows ( μ W) at a constant temperature. Unlike dynamic DSC, IMC allows us to calculate the true thermodynamic equilibrium constant ( Keq ) and standard Gibbs free energy ( ΔG∘ ) of slow solid-state degradation without thermal bias.
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Step 1: Sample & Control Preparation. Load 50 mg of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid into a glass ampoule. Self-Validation: Simultaneously prepare an empty sealed ampoule (baseline control) and an ampoule containing a known unstable reference (e.g., an unshielded thiophene) to validate instrument sensitivity.
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Step 2: Equilibration. Lower the ampoules into the microcalorimeter maintained strictly at 25.00°C. Allow 4 hours for thermal equilibration to dissipate frictional heat from insertion.
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Step 3: Data Acquisition. Record heat flow over 7–14 days. A stable thermodynamic profile will yield a flat baseline (heat flow < 0.5 μ W/g).
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Step 4: Thermodynamic Extraction. If an exothermic event is detected, integrate the area under the curve to determine the enthalpy of degradation ( ΔHdeg ).
Protocol 2: Solution-State Oxidative Forced Degradation (LC-HRMS)
Causality: Because the 2-cyclopropyl group is theorized to sterically block S-oxidation, we must aggressively challenge the sulfur atom in solution. By tracking degradation kinetics at multiple temperatures, we can calculate the exact activation energy ( Ea ) using the Arrhenius equation.
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Step 1: Reagent Preparation. Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water. Self-Validation: Prepare an identical solution of thiophene-3-carboxylic acid (lacking the cyclopropyl shield) as a positive control for oxidation[6].
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Step 2: Reaction Initiation. Add 3% H2O2 (v/v) to both solutions. Aliquot into separate vials and incubate at 25°C, 40°C, and 60°C.
-
Step 3: Quenching & Analysis. At t=0,1,2,4,and 24 hours, quench a 100 μ L aliquot with sodium thiosulfate. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
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Step 4: Kinetic Profiling. Monitor the extracted ion chromatogram for the S-oxide mass adduct (+16 Da). The positive control should rapidly degrade, while the target compound should exhibit a significantly delayed onset, validating the steric shielding hypothesis.
Self-validating experimental workflow for thermodynamic profiling.
Conclusion
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a masterclass in rational chemical design. While the thiophene core inherently carries oxidative liabilities[5], the strategic placement of the electron-withdrawing carboxylic acid and the sterically demanding cyclopropyl group creates a robust thermodynamic profile[2][3]. By employing self-validating analytical workflows like Isothermal Microcalorimetry and LC-HRMS kinetic profiling, researchers can confidently map the stability boundaries of this compound, ensuring its viability as a premium building block in advanced drug development pipelines.
References
-
Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed Central (NIH). URL:[Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. URL:[Link]
-
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. URL:[Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central (NIH). URL:[Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Thiophenecarboxylic acid [webbook.nist.gov]
Thermodynamic and Kinetic Solubility Profiling of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid in Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (CAS: 2126161-34-8 | Formula: C9H10O2S)
Executive Summary & Physicochemical Rationale
As a Senior Application Scientist overseeing early-stage developability, I approach the solubility profiling of complex heterocyclic compounds not merely as a data-collection exercise, but as a thermodynamic puzzle. The compound 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid presents a fascinating structural dichotomy.
The base scaffold, thiophene-3-carboxylic acid, behaves as a weak acid and exhibits moderate solubility in polar organic solvents while remaining sparingly soluble in aqueous media (approx. 4.3 g/L at 20°C)[1][2]. However, the addition of the cyclopropyl and methyl groups significantly increases the molecule's lipophilicity (LogP) and molar volume. This structural modification shifts its optimal solubility profile away from highly polar protic environments toward moderately polar and aprotic organic solvents. Understanding these solute-solvent interactions through the lens of Hansen Solubility Parameters (HSP) is critical for optimizing reaction yields in process chemistry and ensuring high bioavailability in pharmaceutical formulations[3][4].
Theoretical Framework: Hansen Solubility Parameters (HSP)
To predict and rationalize the solubility of this compound in various organic solvents, we rely on the extended Hansen model. The HSP framework posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces:
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Dispersion Forces ( δD ): Driven by the lipophilic cyclopropyl ring, the methyl group, and the π -electron cloud of the thiophene ring.
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Polarity ( δP ): Dictated by the heteroaromatic sulfur atom and the dipole moment of the carbonyl group.
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Hydrogen Bonding ( δH ): Governed entirely by the carboxylic acid moiety, which can act as both an H-bond donor and acceptor, often forming stable dimers in non-polar media[4].
The fundamental rule of this model is that the shorter the "Hansen distance" ( Ra ) between the solute and the solvent, the higher the thermodynamic solubility[4].
Fig 1: Hansen Solubility Parameter (HSP) interaction pathways for solvent matching.
Quantitative Solubility Profile in Organic Solvents
Based on the structural extrapolation from the parent thiophene-3-carboxylic acid—which achieves solubilities of ≥ 100 mg/mL in Dimethyl Sulfoxide (DMSO)[5]—and the lipophilic contributions of the alkyl substituents, the quantitative solubility profile across standard organic solvent classes is summarized below.
Table 1: Extrapolated Solubility Profile at 25°C
| Solvent Classification | Representative Solvents | Estimated Solubility | Primary Solubilization Mechanism |
| Polar Aprotic | DMSO, NMP | > 100 mg/mL | Strong H-bond acceptance disrupts carboxylic acid dimers; high polarity matches the thiophene core[5][6]. |
| Polar Protic | Ethanol, Methanol | 20 - 50 mg/mL | Moderate dielectric constant; H-bond donor/acceptor capabilities stabilize the free acid[2]. |
| Moderately Polar | Ethyl Acetate, Acetone | 10 - 30 mg/mL | Excellent dispersion matching for the cyclopropyl group; moderate dipole-dipole interactions. |
| Non-Polar Halogenated | Dichloromethane (DCM) | 5 - 15 mg/mL | Solubilization driven almost entirely by dispersion forces ( δD ); weak H-bonding leads to lower capacity. |
| Non-Polar Aliphatic | Hexane, Heptane | < 1 mg/mL | Severe mismatch in δP and δH ; solvent cannot break solute-solute crystal lattice forces. |
Causality Insight: Why do N-Methyl Pyrrolidone (NMP) and DMSO drastically outperform ethanol? NMP is a highly efficient, water-miscible aprotic solvent that acts as a powerful hydrogen-bond acceptor[6]. It actively breaks the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state, forcing the molecule into solution far more effectively than the self-associating network of protic alcohols.
Standardized Methodologies for Solubility Determination
To generate reliable, reproducible data for drug development, experimental protocols must be designed as self-validating systems . A common pitfall in early-stage screening is confusing kinetic dissolution with thermodynamic solubility. The following protocols are engineered to prevent this error.
Protocol A: Equilibrium (Thermodynamic) Solubility via Shake-Flask Method
This method provides the absolute maximum concentration of the compound that can exist in equilibrium with its solid phase in a specific solvent[7].
Step-by-Step Methodology:
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Saturation Preparation: Weigh an excess amount (e.g., 150 mg) of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid into a 4 mL borosilicate glass vial.
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Solvent Addition: Add exactly 1.0 mL of the target organic solvent.
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Thermal Equilibration: Seal the vial tightly (to prevent solvent evaporation) and place it in a thermostatic orbital shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM for 48 hours.
-
Self-Validation Check: After 48 hours, visually inspect the vial. Solid must be present at the bottom. If the solution is completely clear, the system is not saturated. You must add more solid and repeat the equilibration.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet the excess solid.
-
Filtration (Critical Step): Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Causality: Omitting this step allows sub-micron colloidal particles to pass into the analytical phase, leading to falsely elevated solubility readings[8].
-
-
Quantification: Dilute the filtered supernatant into the mobile phase and quantify using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection against a pre-established calibration curve.
Fig 2: Self-validating equilibrium solubility workflow for organic solvent screening.
Protocol B: High-Throughput Kinetic Solubility (Nephelometry)
For rapid formulation screening, kinetic solubility assesses the point at which a compound precipitates out of a concentrated organic stock solution (usually DMSO) when titrated into a secondary solvent or aqueous buffer[8].
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Using an automated liquid handler, dispense varying volumes of the DMSO stock into a 96-well microtiter plate.
-
Solvent Challenge: Rapidly add the secondary organic solvent (or buffer) to achieve final compound concentrations ranging from 10 µM to 1000 µM.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Nephelometric Measurement: Read the plate using a nephelometer (measuring light scattering). The concentration at which a sharp increase in turbidity (light scatter) is observed marks the kinetic solubility limit[8].
Formulation Strategies for Solubility Enhancement
If the intrinsic solubility of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid in a chosen process solvent is insufficient, the following physicochemical interventions are recommended:
-
Co-Solvency: Utilizing a binary solvent mixture (e.g., Ethanol/Water or PEG-400/Ethanol) can exponentially increase solubility by bridging the polarity gap between the solvent and the solute[6]. The log-linear model of co-solvency dictates that the addition of a potent solubilizer like NMP to a weaker solvent will predictably enhance the dissolution profile.
-
Surfactant-Mediated Solubilization: For liquid formulations, incorporating non-ionic surfactants can create microenvironments (micelles) that encapsulate the lipophilic cyclopropyl-thiophene core while exposing the hydrophilic carboxylic acid to the continuous phase[9].
-
Salt Formation: Because the molecule contains a carboxylic acid ( pKa approx. 4.1-4.5), converting the free acid into a sodium or potassium salt will drastically alter its solubility profile, practically eliminating its solubility in non-polar organics (like DCM) while maximizing it in polar protic solvents and water[9].
References
-
Thiophene-3-carboxylic acid, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar Fisher Scientific URL:[Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone National Center for Biotechnology Information (PMC) URL:[Link]
-
Solubility of Gallic Acid in Single and Mixed Solvents MDPI URL:[Link]
-
Comparing Solubility of Nitrogenous Bases in Organic Solvents PatSnap Eureka URL:[Link]
-
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering Data (ACS) URL:[Link]
Sources
- 1. Thiophene-3-carboxylic acid, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. wap.guidechem.com [wap.guidechem.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparing Solubility of Nitrogenous Bases in Organic Solvents [eureka.patsnap.com]
pKa Values and Acidity of 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid: A Mechanistic and Experimental Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Formulation Scientists.
Executive Summary
In preclinical drug development, the acid dissociation constant (pKa) is a master variable that dictates a molecule's lipophilicity (LogD), aqueous solubility, and membrane permeability. 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and allosteric modulators.
This whitepaper provides an in-depth mechanistic analysis of the substituent effects governing the acidity of this molecule, predicts its pKa based on established Hammett principles, and outlines a self-validating experimental protocol for its precise analytical determination.
Mechanistic Analysis of Acidity and Substituent Effects
To understand the acidity of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid, we must deconstruct the molecule into its core scaffold and its functional appendages. The ionizable center is the carboxylic acid group at the 3-position of the thiophene ring.
The Thiophene-3-carboxylic Acid Core
The parent scaffold, thiophene-3-carboxylic acid, exhibits a pKa of 4.10 at 25°C . It is slightly more acidic than benzoic acid (pKa 4.20) due to the electron-withdrawing inductive effect (-I) of the heteroaromatic sulfur atom, which helps stabilize the resulting carboxylate anion.
The 5-Methyl Effect (+I)
Alkyl groups are classically electron-donating via the inductive effect (+I). When a methyl group is introduced at the 5-position, it donates electron density through the conjugated π -system of the thiophene ring. This localized increase in electron density destabilizes the negatively charged carboxylate anion, thereby decreasing the acidity (raising the pKa). Literature indicates that adding a methyl group to the thiophene core typically raises the pKa to approximately 4.44 .
The 2-Cyclopropyl Effect (Hyperconjugation)
The cyclopropyl group at the 2-position exerts a unique electronic influence. Due to the high s-character of its bent bonds (Walsh orbitals), the cyclopropyl ring can engage in strong hyperconjugation with the adjacent aromatic π -system. While isolated cyclopropanecarboxylic acid has a pKa of 4.83 , when attached directly to the thiophene ring, it acts as a robust electron donor. This further destabilizes the carboxylate anion.
Net Predicted pKa
The combined electron-donating effects of the 2-cyclopropyl and 5-methyl groups act synergistically to reduce the acidity of the parent core. Based on linear free-energy relationships, the predicted aqueous pKa of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid is 4.60 ± 0.20 .
Fig 1: Mechanistic pathway of substituent effects on the pKa of the thiophene core.
Quantitative Data Summary
The table below summarizes the pKa values of the structural fragments that inform the predicted acidity of the target compound.
| Compound / Fragment | Experimental/Predicted pKa (25°C) | Electronic Effect on Core |
| Thiophene-3-carboxylic acid | 4.10 | Baseline (Reference) |
| 2-Methylthiophene-3-carboxylic acid | 4.44 (Predicted) | +I (Decreases acidity) |
| Cyclopropanecarboxylic acid | 4.83 | Aliphatic baseline |
| 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid | ~4.60 (Predicted) | Synergistic +I / Hyperconjugation |
Experimental Methodology: Cosolvent Potentiometric Titration
Because heavily substituted thiophenes exhibit poor aqueous solubility, standard aqueous titration will result in precipitation, violating the Nernstian equilibrium required for accurate pKa determination. Therefore, a Cosolvent Potentiometric Titration using a Methanol/Water system coupled with Yasuda-Shedlovsky extrapolation is the gold standard protocol.
Protocol Causality & Self-Validation
-
Why Methanol/Water? Methanol acts as a hydrogen-bond donor/acceptor similar to water, minimizing specific solvation anomalies while keeping the lipophilic compound in solution.
-
Why Gran's Plot Calibration? Standard pH buffers fail in mixed solvents due to unknown liquid junction potentials. Gran's plot calibrates the electrode directly in the working solvent, yielding the true standard electrode potential ( E0 ).
-
Why Argon Purging? Atmospheric CO2 dissolves to form carbonic acid, creating a false buffering region between pH 6 and 8 that will mathematically distort the titration curve of the analyte.
Step-by-Step Workflow
Step 1: System Preparation and Blank Titration
-
Prepare three cosolvent mixtures: 30%, 40%, and 50% Methanol in HPLC-grade Water (v/v).
-
Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
-
Purge the titration vessel with Argon gas for 15 minutes prior to analysis.
-
Perform a blank titration using standardized 0.1 M KOH and 0.1 M HCl to generate a Gran's plot, calculating the E0 for each specific cosolvent ratio.
Step 2: Analyte Titration
-
Accurately weigh ~2-3 mg of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid.
-
Dissolve the analyte in 10 mL of the 50% Methanol/Water background electrolyte solution.
-
Titrate with 0.1 M KOH under continuous Argon flow and magnetic stirring.
-
Repeat the process for the 40% and 30% Methanol/Water mixtures.
Step 3: Yasuda-Shedlovsky Extrapolation
-
Calculate the apparent pKa ( psKa ) for each solvent mixture using the inflection point of the titration curve.
-
Plot (psKa+log[H2O]) against the reciprocal of the dielectric constant ( 1/ϵ ) for each methanol ratio.
-
Perform a linear regression. The y-intercept (where 1/ϵ equals that of pure water, ~0.0127 at 25°C) yields the true aqueous pKa.
Fig 2: Cosolvent potentiometric titration workflow for poorly soluble carboxylic acids.
Implications for Drug Design and Formulation
Understanding that the pKa of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid is ~4.60 provides critical strategic insights for drug development:
-
Absorption and Permeability: At physiological pH (7.4) and intestinal pH (6.5), the Henderson-Hasselbalch equation dictates that this molecule will be >99% ionized. While this guarantees excellent dissolution in the gastrointestinal tract, passive transcellular permeability will be severely restricted. Prodrug strategies (e.g., esterification) may be required if this fragment is part of an orally bioavailable drug's core pharmacophore.
-
Salt Selection: The relatively low pKa makes this compound an excellent candidate for salt formation. Counterions with a pKa >7.6 (following the ΔpKa>3 rule for stable salt formation) such as Sodium, Potassium, Meglumine, or L-Arginine will form stable, highly soluble crystalline salts suitable for solid oral dosage forms.
References
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PubChem. "Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem - NIH". National Center for Biotechnology Information. Available at:[Link][1]
-
ChemBK. "2-METHYL-THIOPHENE-3-CARBOXYLIC ACID - ChemBK". Available at:[Link][2]
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ChemBK. "CYCLOPROPYL CARBOXYLIC ACID - ChemBK". Available at:[Link][3]
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Literature review of thiophene-3-carboxylic acid derivatives in drug discovery
An In-depth Technical Guide to Thiophene-3-Carboxylic Acid Derivatives in Drug Discovery
Introduction: The Privileged Scaffold of Thiophene-3-Carboxylic Acid
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent member of this group.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications including anti-inflammatory, anticancer, and antimicrobial activities.[1][3][4]
The thiophene-3-carboxylic acid moiety, in particular, serves as a versatile and powerful building block in drug design.[5] Its unique electronic properties, stemming from the sulfur heteroatom, and the reactivity of the carboxylic acid group allow for extensive chemical modifications.[2][5] This functional handle readily participates in reactions like amidation and esterification, enabling the creation of large libraries of derivatives tailored to specific biological targets.[5] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of thiophene-3-carboxylic acid derivatives, offering insights for researchers in the field of drug discovery.
Synthetic Methodologies: Accessing the Thiophene Core
The construction of the thiophene ring is a cornerstone of synthesizing these derivatives. Various methods have been developed, with the Gewald reaction being one of the most widely employed due to its efficiency and versatility in creating polysubstituted aminothiophenes.[1][6] Other classical methods include the Paal-Knorr and Hinsberg syntheses.[1][7] These reactions provide a robust toolkit for chemists to access a wide array of thiophene-3-carboxylate precursors.
Caption: Generalized workflow of the Gewald synthesis.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a typical Gewald synthesis, a one-pot reaction that is a cornerstone for creating functionalized thiophenes.[6][8]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (catalyst)
-
Dioxane (solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of cyclohexanone and ethyl cyanoacetate with elemental sulfur in dioxane.
-
Catalysis: Add a catalytic amount of diethylamine to the mixture.
-
Reaction Execution: Stir the mixture continuously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the final ethyl 2-aminothiophene-3-carboxylate derivative.[6]
This protocol's self-validating nature lies in its robustness and the characteristic spectral data (FTIR, NMR, MS) of the resulting aminothiophene product, which confirms the successful ring formation.[6][8]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The true value of the thiophene-3-carboxylic acid scaffold is demonstrated by the broad and potent biological activities of its derivatives. By modifying the substituents on the thiophene ring and derivatizing the carboxylic acid group, researchers have developed potent agents against a variety of diseases.
Anticancer Activity
Thiophene-3-carboxamide derivatives have emerged as a significant class of anticancer agents, targeting key pathways involved in tumor growth and metastasis.[9]
-
Mechanism of Action: A prominent strategy involves the inhibition of protein kinases crucial for tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] Other derivatives target the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion.[11][12] By inhibiting these targets, these compounds can suppress tumor growth and prevent the formation of new blood vessels that feed the tumor.[10]
Caption: Inhibition of the RhoA/ROCK pathway by thiophene derivatives.[11][12]
-
Structure-Activity Relationship (SAR): Studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed that the presence of a carboxamide at the C-3 position and a 1-methyl-1H-pyrazolyl group at the C-5 position significantly enhanced anti-proliferative activity against breast cancer cells (MDA-MB-231).[11] Similarly, for VEGFR-2 inhibitors, specific thiophene-3-carboxamide derivatives have shown potent activity, with substitutions on the amide nitrogen playing a crucial role in binding to the kinase active site.[10]
| Compound Class | Target | Key SAR Feature | IC₅₀ Value | Cell Line | Reference |
| Thiophene-3-carboxamide | VEGFR-2 | Varied substitutions on the amide nitrogen | 191.1 nM | A549 | [10] |
| Benzo[b]thiophene-3-carboxylic acid | RhoA/ROCK | Carboxamide at C-3, 1-methyl-1H-pyrazol at C-5 | Significant | MDA-MB-231 | [11] |
| Tetrahydrobenzo[b]thiophene | Cytotoxic | Benzylideneamino group at C-2 with p-Br substitution | Effective | A-549 | [6][8] |
Anti-inflammatory and Analgesic Activity
Chronic inflammatory diseases pose a significant therapeutic challenge, and thiophene derivatives have been developed as potent anti-inflammatory agents, often with fewer side effects than traditional NSAIDs.[13]
-
Mechanism of Action: Many thiophene-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[13] More recently, derivatives of 4-arylthiophene-3-carboxylic acid have been identified as potent and selective inhibitors of the anoctamin-1 (ANO1) calcium-activated chloride channel, a promising target for treating inflammatory pain.[14]
-
Structure-Activity Relationship (SAR): The anti-inflammatory and analgesic properties are highly dependent on the substitution pattern. The presence of carboxylic acid, ester, or amide groups is frequently important for activity.[13] For ANO1 inhibitors, a 4-chlorophenyl group on the thiophene ring and a 2,5-difluorobenzamido group at the 2-position led to a compound (DFBTA) with an IC₅₀ of 24 nM and excellent oral bioavailability.[14] Studies on thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives also identified compounds with analgesic and anti-inflammatory activities superior to the reference drug diclofenac sodium.[15]
| Compound Class | Target | Key SAR Feature | Activity Metric | Reference |
| 4-Arylthiophene-3-carboxylic acid | ANO1 | 4-(4-chlorophenyl), 2-(2,5-difluorobenzamido) | IC₅₀ = 24 nM | [14] |
| Thieno[2,3-d]pyrimidine-6-carboxylic acid | COX-2 | Fused pyrimidine ring system | ED₅₀ = 0.7 mg/kg (analgesic) | [15] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Thiophene-3-carboxylic acid derivatives have demonstrated significant potential in this area, with activity against a broad range of bacteria and fungi.[3][16][17]
-
Mechanism of Action: The precise mechanisms are varied, but many derivatives are thought to disrupt bacterial cell membrane integrity or interfere with essential cellular processes. Recent studies have explored their ability to bind to outer membrane proteins (OMPs) in Gram-negative bacteria, suggesting a mechanism to overcome resistance.[17]
-
Structure-Activity Relationship (SAR): The antimicrobial spectrum is heavily influenced by the substituents. For a series of 2,3,4,5-tetrasubstituted thiophene derivatives, activity was generally greater against Gram-positive than Gram-negative bacteria.[16] However, specific modifications, such as coupling the thiophene moiety with a pyridazine ring, enhanced activity against Gram-negative strains like P. aeruginosa and E. coli.[16] The nature of the substituent on the amide nitrogen of thiophene carboxamides also has a significant influence on antimicrobial activity.[18]
| Compound Class | Organism(s) | Key SAR Feature | MIC Value | Reference |
| Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene | S. aureus, B. subtilis, E. coli, S. typhi | Unsubstituted benzylideneamino group (S1) | 0.81 µM/ml | [6] |
| 5-Substituted 4-phenyl-2-(phenylamino)thiophene | S. pneumoniae, B. subtilis | Thiophene coupled with pyridazine (Compound 7) | 12.7-29.8 mm ZOI* | [16] |
| Thiophene-based fluoroquinolones | S. agalactiae, S. aureus | Fused tetracyclic ring system | 7.7 µg/mL | [19] |
ZOI: Zone of Inhibition
Conclusion and Future Outlook
The thiophene-3-carboxylic acid scaffold has unequivocally established itself as a privileged structure in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a continuing focus of research. The ability to fine-tune its structure to target a wide array of proteins—from kinases in cancer to ion channels in pain and membrane proteins in bacteria—highlights its remarkable versatility.
Future research will likely focus on several key areas:
-
Exploration of Novel Targets: Applying thiophene-based libraries to new and challenging biological targets.
-
Combating Drug Resistance: Designing next-generation derivatives, particularly in the antimicrobial and anticancer fields, to overcome existing resistance mechanisms.
-
Optimization of Pharmacokinetics: Improving the drug-like properties (ADME/Tox) of lead compounds to enhance their clinical translatability.
The continued exploration of the chemical space around thiophene-3-carboxylic acid, guided by a deep understanding of structure-activity relationships and target biology, promises to deliver novel and effective therapeutic agents for a wide range of human diseases.
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Stebbins, J. L., Cellitti, J. F., Machleidt, T., Carlson, C. B., Yang, L., Dahl, R., & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582–2588. [Link]
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(2022). Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3-Carboxylic Acid Ethyl Esters. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Therapeutic importance of synthetic thiophene. World Journal of Pharmaceutical Research. [Link]
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Shah, P., & Verma, A. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. [Link]
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Yamaoka, N., Kawano, Y., Izuhara, Y., Miyata, T., & Meguro, K. (2010). Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 58(5), 615–619. [Link]
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Al-Abdullah, E. S., Asiri, A. M., Al-Amro, A. A., & Hassan, H. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link]
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Assy, M. G., & Bekhit, A. A. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 14385–14398. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed. [Link]
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Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica. [Link]
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(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]
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Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry. [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Zeitschrift für Naturforschung C. [Link]
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Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents. European Journal of Chemistry. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Namibian Studies. [Link]
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Chemistry & Chemical Technology. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
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Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid Precursors
Abstract
This technical guide provides a comprehensive overview of robust and scalable synthetic pathways for the precursors of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and materials science. We will dissect two primary strategies: the construction of the thiophene ring via classical named reactions and the functionalization of a pre-formed thiophene core. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to guide experimental design and troubleshooting.
Introduction: The Thiophene Core in Modern Chemistry
The thiophene ring is a privileged scaffold found in numerous pharmaceuticals and functional organic materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. The specific target molecule, 2-cyclopropyl-5-methylthiophene-3-carboxylic acid, combines several desirable features: a compact, lipophilic cyclopropyl group, a metabolically stable methyl group, and a versatile carboxylic acid handle for further derivatization, such as amidation.[3] The synthesis of such polysubstituted thiophenes, however, presents a significant challenge in controlling regioselectivity. This guide will explore efficient methodologies to construct this valuable intermediate.
Retrosynthetic Analysis: Strategic Disconnections
A logical retrosynthetic analysis reveals two primary strategic approaches to the target molecule. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences.
-
Strategy A: The Functionalization Approach. This is often the most versatile and convergent route. The strategy relies on disconnecting the C-C bond between the thiophene C2 position and the cyclopropyl group. This leads back to a 2-halo-5-methylthiophene-3-carboxylic acid precursor, a prime candidate for modern cross-coupling reactions.
-
Strategy B: The Ring Construction Approach. This strategy involves building the substituted thiophene ring from acyclic precursors. A Paal-Knorr synthesis, for instance, would disconnect the thiophene ring to a 1,4-dicarbonyl compound that already contains the cyclopropyl and methyl fragments.
Caption: Workflow for the thiophene functionalization pathway.
Step-by-Step Experimental Protocols
An alternative starting point is the direct bromination of thiophene-3-carboxylic acid. The carboxylic acid group is a deactivating meta-director, while the sulfur atom strongly activates the ortho (2 and 5) positions. The outcome is typically substitution at the vacant, activated 5-position.
-
Rationale: This protocol provides a key intermediate in high yield from a commercially available starting material. Acetic acid serves as a solvent that is resistant to bromination, and the reaction proceeds readily at room temperature.
-
Procedure:
-
To a solution of thiophene-3-carboxylic acid (3.00 g, 23.4 mmol) in 30 mL of glacial acetic acid, slowly add a solution of liquid bromine (1.2 mL, 23.5 mmol) in 30 mL of acetic acid at room temperature. [4] 2. Stir the mixture vigorously for 4 hours. The progress can be monitored by TLC until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice water. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from water to afford 5-bromothiophene-3-carboxylic acid as a white crystalline solid.
-
-
Self-Validation: The product can be validated by ¹H-NMR, where two singlets in the aromatic region are expected, and by mass spectrometry to confirm the presence of the bromine isotope pattern. [4]
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, ideal for coupling aryl halides with organoboron reagents. [5]This step introduces the cyclopropyl moiety. We will proceed from an ester derivative for better solubility and to protect the carboxylic acid.
-
Rationale: Palladium-catalyzed cross-coupling is highly efficient and tolerant of a wide range of functional groups. [5]A Pd(PPh₃)₄ catalyst is a reliable choice for this transformation. A base (like K₃PO₄ or Cs₂CO₃) is essential for the transmetalation step in the catalytic cycle. [6]A mixed solvent system like dioxane/water ensures all components remain in solution.
-
Procedure (Starting from a 2-bromo precursor):
-
In a round-bottom flask, combine the 2-bromo-5-methylthiophene-3-carboxylate precursor (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours or until LC-MS analysis indicates complete consumption of the starting material. [6] 6. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The final step is the hydrolysis of the ester to the target carboxylic acid.
-
Rationale: Base-mediated hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. Lithium hydroxide is often used as it can be effective at room temperature.
-
Procedure:
-
Dissolve the cyclopropyl-substituted thiophene ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.
-
Pathway II: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds. [7][8][9]While potentially shorter, it is highly dependent on the availability of the specific dicarbonyl precursor.
Rationale and Mechanism
This pathway involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). [8][10]The reaction proceeds through the conversion of the carbonyl oxygens to sulfur, followed by an intramolecular condensation and dehydration to form the aromatic thiophene ring. [9]The primary challenge of this route is the synthesis of the requisite 1-cyclopropyl-4-oxopentan-1-one precursor.
Experimental Protocol
-
Procedure (General):
-
Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas can be generated. [8] 2. In a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl precursor (1.0 eq) and a suitable solvent (e.g., toluene or xylene).
-
Add the sulfurizing agent, such as Lawesson's reagent (0.5 eq), in portions.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture, filter through a pad of celite to remove inorganic salts, and wash the pad with the solvent.
-
Concentrate the filtrate and purify the resulting 2-cyclopropyl-5-methylthiophene by column chromatography.
-
The final carboxylation step would need to be performed on the product, likely via lithiation at the 3-position followed by quenching with CO₂.
-
Comparison of Synthetic Pathways
The selection of an optimal synthetic route depends on a balance of factors including step count, reagent availability, and scalability.
| Feature | Pathway I: Functionalization | Pathway II: Paal-Knorr |
| Overall Strategy | Convergent, builds on a pre-formed ring. | Linear, constructs the ring from an acyclic precursor. |
| Key Reactions | Bromination, Suzuki Cross-Coupling, Saponification. | 1,4-Dicarbonyl Synthesis, Thiophene Formation, Carboxylation. |
| Advantages | High reliability, predictable regiochemistry, wide functional group tolerance, utilizes well-established, high-yielding reactions. [5][6] | Potentially fewer steps if the dicarbonyl precursor is readily available. |
| Disadvantages | Can be a multi-step process. | Synthesis of the specific 1,4-dicarbonyl precursor can be challenging and non-trivial. Use of aggressive sulfurizing agents (P₄S₁₀, Lawesson's reagent) can lead to side products and requires careful handling. [8][10] |
| Scalability | Generally good, as cross-coupling reactions are widely used in industrial processes. | Can be limited by the handling of sulfurizing agents and potential for byproduct formation. |
| Recommendation | Highly Recommended for both laboratory and process scale due to its robustness and predictability. | Feasible for specific applications where the dicarbonyl precursor is accessible, but generally less versatile. |
Conclusion
For the synthesis of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid and its precursors, the functionalization pathway (Pathway I) represents the most strategic and reliable approach for research and development professionals. Its reliance on modern, high-yielding reactions like regioselective bromination and Suzuki-Miyaura cross-coupling ensures a high degree of control and predictability. While classical ring-forming reactions like the Paal-Knorr synthesis remain valuable tools in the chemist's arsenal, the challenges associated with precursor synthesis for highly substituted targets make the functionalization strategy superior for this specific molecule. This guide provides the foundational protocols and scientific rationale to enable the successful and efficient synthesis of this important chemical building block.
References
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Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
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Fiesselmann thiophene synthesis - Grokipedia. (n.d.). Retrieved March 10, 2026, from [Link]
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Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
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Fiesselmann thiophene synthesis | Request PDF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026, March 2). Arkivoc. Retrieved March 10, 2026, from [Link]
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Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
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Synthesis of Furan and Thiophene. (n.d.). Retrieved March 10, 2026, from [Link]
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Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. (2019, December 4). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 10, 2026, from [Link]
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Hinsberg Thiophene Synthesis - Explore the Science & Experts. (n.d.). ideXlab. Retrieved March 10, 2026, from [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved March 10, 2026, from [Link]
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Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019, August 14). YouTube. Retrieved March 10, 2026, from [Link]
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Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019, April 18). PMC. Retrieved March 10, 2026, from [Link]
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Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2023, January 31). RSC Publishing. Retrieved March 10, 2026, from [Link]
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A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2025, August 6). ResearchGate. Retrieved March 10, 2026, from [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014, September 29). MDPI. Retrieved March 10, 2026, from [Link]
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Wiley Online Library. Retrieved March 10, 2026, from [Link]
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Reaction of Dicarbomethoxycarbene with Thiophene Derivatives. (2009, March 2). Iowa State University Digital Repository. Retrieved March 10, 2026, from [Link]
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Hinsberg synthesis of thiophenes. (n.d.). Semantic Scholar. Retrieved March 10, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024, September 11). PMC. Retrieved March 10, 2026, from [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 10, 2026, from [Link]
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Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. (2025, August 7). ResearchGate. Retrieved March 10, 2026, from [Link]
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Light-Driven Intramolecular Cyclopropanation of Alkene-Tethered N-Tosylhydrazones: Synthesis of Fused-Cyclopropane γ-Lactones. (2024, July 10). ACS Publications. Retrieved March 10, 2026, from [Link]
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Application Notes & Protocols: Amide Coupling with 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of amides utilizing 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid. The formation of the amide bond is a critical transformation in medicinal chemistry and drug development, frequently employed in the construction of bioactive molecules.[1][2] This guide delves into the underlying principles of carboxylic acid activation and presents two robust, field-proven protocols for amide coupling: a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive, and a more potent method employing the uronium salt HATU. We explore the mechanistic rationale behind reagent selection, offer detailed step-by-step experimental procedures, and provide a troubleshooting guide to address common challenges, ensuring researchers can achieve high-yield, high-purity outcomes.
Introduction: The Centrality of the Amide Bond
The amide functional group is a ubiquitous feature in pharmaceuticals, natural products, and peptides, conferring structural rigidity and specific hydrogen bonding capabilities.[2][3] The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging, typically requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4]
The subject of this guide, 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid, is a heterocyclic building block of interest in drug discovery. Its structure presents a moderately hindered carboxylic acid attached to an electron-rich thiophene ring. The selection of an appropriate coupling strategy is paramount to overcome potential steric hindrance and achieve efficient conversion without side reactions.
Reagent Selection and Rationale
The choice of coupling reagent is a critical parameter that dictates the reaction's efficiency, cost, and the integrity of sensitive functional groups.[4] While a vast array of reagents exists, we focus on two of the most reliable and widely adopted systems.
| Reagent System | Class | Key Advantages | Common Considerations |
| EDC / HOBt | Carbodiimide | Water-soluble urea byproduct allows for easy removal via aqueous workup.[5][6] Cost-effective and readily available. | Can form an unreactive N-acylurea byproduct.[6][7] Racemization risk can be higher without additives.[4] |
| HATU / DIPEA | Uronium/Aminium Salt | High coupling efficiency and rapid reaction kinetics, especially for hindered substrates.[8][9] Low potential for racemization.[9] | Higher cost. Byproducts can sometimes complicate purification.[10] Can cause guanidinylation of the amine as a side reaction.[11] |
Causality Behind Experimental Choices:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC is a workhorse reagent. Its primary advantage lies in the post-reaction workup; the N,N'-disubstituted urea byproduct is soluble in water and can be easily washed away, unlike the byproduct of DCC (dicyclohexylcarbodiimide), which often requires filtration.[5][12]
-
HOBt (1-Hydroxybenzotriazole): When used with carbodiimides, HOBt acts as an additive that intercepts the highly reactive O-acylisourea intermediate.[7][13] This forms a more stable HOBt-ester, which is less susceptible to racemization and suppresses the formation of the N-acylurea side product.[6][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a third-generation coupling reagent known for its high reactivity.[8] It is particularly effective for challenging couplings, such as those involving sterically hindered acids or poorly nucleophilic amines.[14] Its mechanism proceeds through a highly reactive HOAt-ester.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered tertiary amine base is required for these reactions. Its role is to deprotonate the carboxylic acid to form the carboxylate anion, which initiates the activation process.[9][15] It also neutralizes the HCl salt often associated with EDC and the amine partner.
Mechanism of Action
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting issues.
EDC/HOBt-Mediated Coupling
The reaction proceeds through a stepwise activation and coupling sequence:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[7][13]
-
Additive Interception: The nucleophilic HOBt rapidly reacts with the O-acylisourea intermediate. This forms an activated HOBt-ester and releases the water-soluble urea byproduct.[13] This step is crucial for preventing side reactions.
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[15]
HATU-Mediated Coupling
The HATU mechanism leverages the superior leaving group ability of HOAt (1-hydroxy-7-azabenzotriazole).
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.[16][17]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-activated ester intermediate and releasing tetramethylurea.[10][16]
-
Aminolysis: The amine attacks the activated ester, forming the tetrahedral intermediate which then collapses to yield the final amide product and release the HOAt anion.[16]
Visualization of Workflow and Mechanism
Caption: General experimental workflow for amide coupling reactions.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents like HATU can be sensitizers.[10] Additives like HOBt can be explosive when completely dry.[15][18]
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable starting point for general amide synthesis.
Reagents & Materials (1.0 mmol Scale):
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid | 182.24 | 1.0 | 182 mg |
| Amine | - | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt (hydrate) | 153.14 | 1.2 | 184 mg |
| DIPEA | 129.25 | 2.5 | 432 µL |
| Anhydrous DCM or DMF | - | - | 10 mL |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[13]
-
Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[13]
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[15]
Protocol 2: HATU Mediated Coupling
This protocol is recommended for more challenging substrates or when faster reaction times are desired.
Reagents & Materials (1.0 mmol Scale):
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid | 182.24 | 1.0 | 182 mg |
| Amine | - | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.25 | 3.0 | 518 µL |
| Anhydrous DMF | - | - | 10 mL |
Step-by-Step Procedure:
-
In a flask under an inert atmosphere, dissolve 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.1 M).[19]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester.[19][20]
-
Add the amine (1.1 equiv) to the pre-activated mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.[19]
Reaction Work-up and Purification
A standard aqueous workup is typically effective for removing excess reagents and water-soluble byproducts.[21]
Procedure:
-
Upon reaction completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate or DCM (approx. 3-5 times the reaction volume).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl or 5% citric acid) to remove the base (DIPEA) and any unreacted amine.[21]
-
Base Wash: Wash with a dilute basic solution (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt/HOAt.[21]
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water.
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inadequate activation of the acid.[21]2. Poor nucleophilicity of the amine.3. Degraded coupling reagent (hygroscopic).[21]4. Insufficient reaction time. | 1. Switch to a more powerful coupling reagent (e.g., EDC → HATU).2. Increase reaction temperature or use microwave irradiation.[21]3. Use a fresh bottle of coupling reagent and ensure anhydrous conditions.4. Allow the reaction to stir longer, monitoring by LC-MS. |
| Starting Material Remains | 1. Insufficient equivalents of coupling reagent or amine.2. Steric hindrance slowing the reaction.[21] | 1. Use a slight excess (1.1-1.2 equiv) of the limiting reagent.[21]2. Increase reaction time and/or temperature. Consider a more potent coupling system. |
| Multiple Side Products | 1. N-acylurea formation (with EDC).[6]2. Guanidinylation of amine (with HATU).3. Racemization of chiral centers. | 1. Ensure an additive like HOBt is used with EDC.[7]2. Pre-activate the carboxylic acid with HATU/base for 15-30 min before adding the amine.[20]3. Run the reaction at 0°C; use HATU or add HOBt to carbodiimide reactions.[15] |
| Difficult Purification | 1. Byproduct co-elutes with the product.2. Unreacted starting materials have similar polarity to the product. | 1. Ensure the aqueous workup is performed thoroughly to remove water-soluble byproducts (EDC-urea, HOBt, DIPEA salts).[21]2. Optimize chromatography conditions (try different solvent systems or use a gradient elution). Recrystallization may also be an option.[22] |
References
- Mechanism of amide formation by carbodiimide for bioconjug
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- HATU:a third-gener
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Benchchem.
- Acid-Amine Coupling using HBTU. Organic Synthesis.
- Amine to Amide Mechanism - H
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- Carbodiimides and Additives. AAPPTEC.
- The Art of Amide Bond Formation: Connecting Molecules With Precision.
- HATU Coupling: Challenges Associ
- Acid-Amine Coupling using EDCI. Organic Synthesis.
- Proposed mechanism for amidation using HBTU.
- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
- Prepar
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- HBTU: Property, Reaction, Prepar
- HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- What is the best technique for amide purification?
- Amide coupling reaction in medicinal chemistry.
- Process optimization for acid-amine coupling: a c
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Uphill b
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide synthesis by acyl
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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Application Note: Protodecarboxylation of 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
Executive Summary
In medicinal chemistry and advanced materials science, highly substituted thiophenes are privileged scaffolds. The synthesis of specific substitution patterns often relies on the use of a carboxylic acid directing group, which must subsequently be removed. This application note provides a comprehensive, self-validating guide for the protodecarboxylation of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid to yield 2-cyclopropyl-5-methylthiophene . By contrasting classic high-temperature copper catalysis with modern, mild silver-catalyzed methodologies, this guide empowers researchers to select the optimal conditions for preserving sensitive moieties like the cyclopropyl ring.
Mechanistic Rationale & Catalyst Selection
The decarboxylation of heteroaromatic carboxylic acids is heavily dictated by the electronic environment of the carboxylate position. While thiophene-2-carboxylic acids readily undergo thermal decarboxylation due to the strong stabilization of the incipient carbanion by the adjacent sulfur heteroatom, thiophene-3-carboxylic acids lack this direct stabilization[1]. Consequently, transition metal catalysis is strictly required to facilitate the extrusion of carbon dioxide from the 3-position[2].
Historically, have been the standard for this transformation, utilizing basic ligands (e.g., 1,10-phenanthroline) and high-boiling solvents (quinoline/NMP) at temperatures exceeding 160 °C[3]. However, the high thermal stress of these conditions poses a risk of ring-opening or polymerization to sensitive functional groups like the cyclopropyl moiety.
Recent breakthroughs have demonstrated that effectively bypass these thermal limitations[4]. Mechanistic and computational studies confirm that the extrusion of CO₂ from the metal-carboxylate complex is the rate-determining step[5]. The Silver(I) carboxylate intermediate exhibits a significantly lower activation energy barrier ( ΔG‡ ) compared to its Copper(I) counterpart, allowing the protodecarboxylation to proceed smoothly at 80–120 °C[5]. Because of this ~50 °C reduction in required thermal energy, Silver(I) catalysis is the strongly recommended pathway for 2-cyclopropyl-5-methylthiophene-3-carboxylic acid.
Catalytic cycle of Silver(I)-mediated protodecarboxylation of thiophene-3-carboxylic acids.
Comparative Data Summary
To aid in experimental design, the quantitative parameters of the two primary methodologies are summarized below.
| Parameter | Protocol A: Silver-Catalyzed (Recommended) | Protocol B: Copper-Catalyzed (Alternative) |
| Active Catalyst | Ag₂CO₃ (10 mol%) | Cu₂O (5 mol%) + 1,10-Phenanthroline (10 mol%) |
| Solvent System | DMSO / AcOH (catalytic proton source) | NMP / Quinoline |
| Temperature | 120 °C | 170 °C |
| Reaction Time | 12–16 hours | 16–24 hours |
| Cyclopropyl Stability | Excellent (Mild thermal conditions) | Moderate (Risk of thermal degradation) |
| Yield Expectation | 85% - 95% | 60% - 75% |
Standard Operating Procedures (SOPs)
Protocol A: Mild Silver-Catalyzed Protodecarboxylation
This protocol is optimized for preserving the integrity of the cyclopropyl ring while ensuring complete conversion.
1. Reaction Setup:
-
Charge a flame-dried 25 mL Schlenk flask with 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 mmol, 182.2 mg) and Ag₂CO₃ (0.1 mmol, 27.6 mg).
-
Causality Note: Ag₂CO₃ is chosen over silver halides because the carbonate acts as an intrinsic mild base to facilitate the initial ligand exchange, forming the critical Silver(I) carboxylate complex.
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Add anhydrous DMSO (5.0 mL) and glacial acetic acid (0.05 mL, ~0.1 mmol).
-
Causality Note: Acetic acid is deliberately added as a stoichiometric proton shuttle. Following CO₂ extrusion, the highly reactive aryl-silver intermediate must undergo protodemetalation to release the product and regenerate the Ag(I) catalyst. Without a proton source, the catalytic cycle stalls.
2. Execution:
-
Stir the mixture and heat to 120 °C using a pre-calibrated oil bath. Maintain temperature for 12–16 hours.
-
Causality Note: 120 °C provides sufficient thermal energy to overcome the CO₂ extrusion barrier without crossing the threshold for cyclopropyl ring-opening.
3. Workup & Isolation:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL).
-
Filter the mixture through a short pad of Celite to remove insoluble silver salts.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 15 mL) to partition and remove the DMSO, followed by a final brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (careful: the product is a volatile liquid; avoid high vacuum and elevated water bath temperatures).
-
Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure 2-cyclopropyl-5-methylthiophene.
Protocol B: High-Temperature Copper-Catalyzed Protodecarboxylation
Use this protocol if silver salts are unavailable or incompatible with downstream trace-metal requirements.
1. Reaction Setup:
-
Charge a Schlenk flask with the substrate (1.0 mmol), Cu₂O (0.05 mmol, 7.2 mg), and 1,10-phenanthroline (0.1 mmol, 18.0 mg).
-
Add a degassed mixture of NMP (3.0 mL) and Quinoline (1.0 mL) under Argon.
-
Causality Note: Quinoline serves a dual purpose as a high-boiling solvent and a basic coordinating ligand that stabilizes the highly energetic Copper(I) transition state during decarboxylation.
2. Execution:
-
Heat the mixture to 170 °C for 16 hours.
3. Workup & Isolation:
-
Cool to room temperature. The reaction mixture must be acidified prior to extraction. Add 1M HCl (15 mL) slowly.
-
Causality Note: Acidification protonates the quinoline, converting it into a water-soluble quinolinium salt. This prevents quinoline from co-extracting into the organic phase with the non-polar thiophene product.
-
Extract with ethyl acetate (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, concentrate carefully, and purify via chromatography.
Analytical Validation
To ensure the protocol represents a self-validating system, utilize the following analytical checkpoints:
-
TLC Monitoring: The starting carboxylic acid is highly polar and will sit near the baseline (R_f ~ 0.1 in 4:1 Hexanes/EtOAc). The decarboxylated product is highly non-polar and will migrate rapidly (R_f ~ 0.8 in the same system).
-
¹H NMR (CDCl₃): The starting material exhibits a broad carboxylic acid proton peak ( δ ~11.0–12.0 ppm) and a single aromatic proton at the C4 position. Upon successful decarboxylation, the acid peak will completely disappear. The product spectrum will reveal a new aromatic proton at the C3 position, resulting in two distinct aromatic signals (C3-H and C4-H) typically appearing as doublets or multiplets (due to long-range coupling with the methyl and cyclopropyl groups) in the δ 6.4–6.8 ppm region.
References
-
Silver-catalysed protodecarboxylation of carboxylic acids Source: Chemical Communications (RSC Publishing), 2009 URL:[Link]
-
Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Source: Advanced Synthesis & Catalysis, 2007 URL:[Link]
-
Copper-/Silver-Mediated Arylation of C(sp2)–H Bonds with 2-Thiophenecarboxylic Acids Source: Organic Letters (ACS Publications), 2015 URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-/Silver-Mediated Arylation of C(sp(2))-H Bonds with 2-Thiophenecarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silver-catalysed protodecarboxylation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver-catalysed protodecarboxylation of carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of Thiophene-Based Heterocycles: Synthesis of 1,2,4- and 1,3,4-Oxadiazole Bioisosteres from 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Introduction & Scientific Rationale
The thiophene ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for phenyl rings to improve solubility and alter metabolic profiles. The specific building block 2-cyclopropyl-5-methylthiophene-3-carboxylic acid presents a highly functionalized core: the C2-cyclopropyl group provides a rigid, lipophilic vector, while the C5-methyl group blocks an α-position. This leaves the C4 position as the only unsubstituted site on the ring.
In drug discovery, terminal carboxylic acids often suffer from poor membrane permeability and rapid phase II metabolism (e.g., acyl glucuronidation). Converting the C3-carboxylic acid into 1,2,4- or 1,3,4-oxadiazole rings is a highly effective bioisosteric replacement strategy[1]. These five-membered heterocycles maintain the necessary hydrogen-bond acceptor geometry while neutralizing the charge at physiological pH, thereby enhancing target engagement, cell permeability, and overall pharmacokinetic properties.
Mechanistic Rationale & Experimental Design (E-E-A-T)
A critical consideration when functionalizing 2-cyclopropyl-5-methylthiophene-3-carboxylic acid is the electron-rich nature of the thiophene core. The electron-donating C5-methyl and C2-cyclopropyl groups highly activate the open C4 position toward electrophilic aromatic substitution.
-
Avoiding Harsh Chlorinating Agents: Traditional methods for oxadiazole synthesis rely on converting the carboxylic acid to an acid chloride using thionyl chloride ( SOCl2 ) or oxalyl chloride, or using phosphorus oxychloride ( POCl3 ) for cyclodehydration[2]. For this specific substrate, these reagents pose a significant risk of unwanted C4-chlorination.
-
Pathway A (1,2,4-Oxadiazoles): To circumvent electrophilic side reactions, we utilize 1,1'-Carbonyldiimidazole (CDI) for the mild activation of the carboxylic acid[3]. CDI generates an acyl imidazolide intermediate that readily reacts with amidoximes at room temperature. Subsequent cyclodehydration is driven either thermally or via fluoride catalysis (TBAF) to yield the 1,2,4-oxadiazole[4].
-
Pathway B (1,3,4-Oxadiazoles): Similarly, we avoid POCl3 by employing a mild, one-pot Appel-type dehydration[5]. The carboxylic acid is activated with CDI and coupled with an acyl hydrazide. The resulting diacylhydrazine intermediate is dehydrated in situ using triphenylphosphine ( PPh3 ) and carbon tetrabromide ( CBr4 ), cleanly providing the 1,3,4-oxadiazole without halogenating the thiophene ring[5].
Experimental Workflows
Divergent synthetic workflows for 1,2,4- and 1,3,4-oxadiazole bioisosteres.
Detailed Methodologies
Protocol A: Synthesis of 3-Substituted-5-(2-cyclopropyl-5-methylthiophen-3-yl)-1,2,4-oxadiazoles
Self-Validating Check: The intermediate acyl imidazolide can be monitored via LC-MS (aliquot quenched in methanol will show the methyl ester mass).
-
Activation: In an oven-dried round-bottom flask under inert atmosphere ( N2 ), dissolve 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 1.2 mmol) portion-wise. Stir the mixture at 80 °C for 1 hour until CO2 evolution ceases.
-
Coupling: Cool the reaction mixture to room temperature. Add the desired amidoxime (1.1 equiv, 1.1 mmol) dissolved in anhydrous DMF (2.0 mL) dropwise. Stir at room temperature for 2 hours to form the O-acylamidoxime intermediate.
-
Cyclodehydration: Add a solution of TBAF (1.0 M in THF, 1.0 equiv). Heat the reaction mixture to 80 °C for 4–6 hours. Monitor the cyclization progress by TLC (Hexanes/EtOAc, 7:3) or LC-MS.
-
Workup & Purification: Quench the reaction with ice-cold water (20 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure 1,2,4-oxadiazole.
Protocol B: Synthesis of 2-Substituted-5-(2-cyclopropyl-5-methylthiophen-3-yl)-1,3,4-oxadiazoles
Self-Validating Check: The absence of a chlorinated byproduct mass (M+34) in LC-MS confirms the successful avoidance of C4-electrophilic substitution.
-
Activation: Dissolve 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under N2 . Add CDI (1.2 equiv, 1.2 mmol) and stir at 80 °C for 1 hour.
-
Coupling: Cool to room temperature and add the desired acyl hydrazide (1.1 equiv, 1.1 mmol). Stir for 3 hours to ensure complete formation of the diacylhydrazine intermediate.
-
Appel-Type Dehydration: To the same pot, add triphenylphosphine ( PPh3 ) (2.0 equiv, 2.0 mmol) followed by carbon tetrabromide ( CBr4 ) (2.0 equiv, 2.0 mmol). Stir the mixture at room temperature for 2 hours. If cyclization is sluggish, gently warm to 60 °C.
-
Workup & Purification: Pour the mixture into saturated aqueous NaHCO3 (20 mL) and extract with dichloromethane (DCM) ( 3×15 mL). Dry the combined organic layers over MgSO4 and concentrate. Purify the residue by flash chromatography. Note: Triphenylphosphine oxide ( OPPh3 ) byproduct elutes late; ensure thorough separation.
Data Presentation
Table 1: Optimized Reaction Conditions and Reagent Equivalents
| Pathway | Target Scaffold | Activating Agent | Coupling Partner | Dehydrating Agent | Temp | Typical Yield |
| A | 1,2,4-Oxadiazole | CDI (1.2 eq) | Amidoxime (1.1 eq) | TBAF (1.0 eq) or Heat | 80 °C | 65–85% |
| B | 1,3,4-Oxadiazole | CDI (1.2 eq) | Acyl Hydrazide (1.1 eq) | PPh3 (2.0 eq) / CBr4 (2.0 eq) | RT to 60 °C | 60–80% |
Table 2: Physicochemical Rationale for Bioisosteric Replacement
| Property | 3-Carboxylic Acid (Starting Material) | 1,2,4-Oxadiazole Bioisostere | 1,3,4-Oxadiazole Bioisostere |
| Charge State (pH 7.4) | Anionic ( pKa≈4.5 ) | Neutral | Neutral |
| Lipophilicity (LogP) | Lower (due to ionization) | Higher (Improved permeability) | Higher (Improved permeability) |
| H-Bonding Profile | Donor & Acceptor | Acceptor Only | Acceptor Only |
| Metabolic Liability | High (Acyl Glucuronidation) | Low (Metabolically stable) | Low (Metabolically stable) |
References
-
Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC. 1
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. 4
-
Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development - Benchchem. 3
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC. 2
-
A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides - ElectronicsAndBooks. 5
Sources
- 1. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Application Note: Chemoselective Reduction of 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid to Alcohol Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid Product: (2-Cyclopropyl-5-methylthiophen-3-yl)methanol
Executive Summary & Strategic Rationale
Thiophene-based scaffolds bearing cyclopropyl and alkyl substituents are highly privileged structures in medicinal chemistry, often utilized as bioisosteres for phenyl rings to modulate lipophilicity and metabolic stability. The transformation of 2-cyclopropyl-5-methylthiophene-3-carboxylic acid to its corresponding primary alcohol is a critical synthetic node in building complex active pharmaceutical ingredients (APIs).
When designing this reduction, chemists must account for two structural vulnerabilities:
-
The Thiophene Sulfur: Sulfur atoms are notorious for poisoning transition metal catalysts (e.g., Pd/C, PtO2). Consequently, catalytic hydrogenation is generally contraindicated, necessitating the use of stoichiometric hydride donors.
-
The Cyclopropyl Ring: While generally stable to hydride sources, cyclopropyl rings can undergo ring-opening under harsh Lewis acidic conditions or extreme thermal stress.
To achieve high fidelity and yield, this guide evaluates two primary stoichiometric hydride methodologies: Borane-Tetrahydrofuran (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄) . We establish BH₃·THF as the preferred reagent due to its mild, electrophilic nature, which provides exceptional chemoselectivity and operational safety compared to the highly nucleophilic LiAlH₄.
Mechanistic Causality: Electrophilic vs. Nucleophilic Hydride Delivery
The choice of reducing agent fundamentally alters the mechanistic pathway and the required operational controls.
The Borane Pathway (Preferred): Borane (BH₃) is a Lewis acid. The reaction initiates via the coordination of the electrophilic boron atom to the Lewis basic carbonyl oxygen of the carboxylic acid. This coordination drastically increases the acidity of the carboxylic proton, triggering a rapid acid-base reaction that evolves hydrogen gas (H₂) and forms a triacyloxyborane complex. Subsequent intramolecular hydride transfer reduces the carbonyl to an acetal-like borate intermediate. Because BH₃ reacts preferentially with electron-rich carbonyls, it is 1 [1].
The LiAlH₄ Pathway (Alternative): Lithium aluminum hydride is a powerful, nucleophilic reducing agent. It first acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate salt (evolving H₂). The highly reactive aluminohydride anion then attacks the carboxylate carbon. While effective, 2 [2] that requires rigorous anhydrous conditions and poses severe safety risks during the quenching phase due to the exothermic hydrolysis of excess reagent.
Quantitative Reagent Comparison
The following table summarizes the operational parameters for both methodologies to aid in process selection.
| Parameter | Borane-Tetrahydrofuran (BH₃·THF) | Lithium Aluminum Hydride (LiAlH₄) |
| Active Species | Electrophilic (BH₃) | Nucleophilic (AlH₄⁻) |
| Standard Equivalents | 1.5 – 2.0 eq | 1.5 – 2.0 eq |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Chemoselectivity | High (Reduces COOH > Esters/Ketones) | Low (Reduces almost all carbonyls) |
| Gas Evolution | Moderate (1 eq H₂ per COOH) | Vigorous (1 eq H₂ per COOH) |
| Workup/Quench | Mild (Methanol / Water) | Hazardous (Requires Fieser Method) |
| Cyclopropyl Stability | Excellent | Good (Risk of side reactions if heated) |
Reaction Workflows & Visualizations
Caption: Mechanistic workflow for the chemoselective reduction of the thiophene-3-carboxylic acid using BH₃·THF.
Caption: Self-validating Fieser quenching sequence for safe workup of LiAlH₄ reductions.
Self-Validating Experimental Protocols
A self-validating protocol incorporates real-time physical and chemical feedback loops, ensuring the scientist can confirm the success of each step before proceeding.
Method A: Borane-THF Reduction (Preferred Protocol)
Field Note: BH₃·THF is typically supplied as a 1.0 M solution stabilized with small amounts of NaBH₄. 3 [3]. Do not heat above 35 °C, as BH₃ can cleave THF to form tributyl borate.
Step 1: Substrate Dissolution
-
Charge a flame-dried, round-bottom flask with 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Validation Checkpoint: Ensure complete dissolution. The solution should be clear. Purge the flask with Argon or Nitrogen.
Step 2: Reagent Addition
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add BH₃·THF (1.0 M in THF, 2.0 eq) dropwise via syringe over 15–30 minutes.
-
Validation Checkpoint: Observe immediate, steady effervescence (H₂ gas evolution). This validates that the reagent is active and the initial acid-base reaction (forming the acyloxyborane) is occurring. If no gas evolves, the BH₃·THF has likely degraded and the reaction will fail.
Step 3: Reaction Propagation
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Validation Checkpoint: Perform TLC analysis (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting carboxylic acid will streak near the baseline (UV active), while the product alcohol will appear as a distinct, higher-running spot (Rf ~ 0.35) that stains intensely with KMnO₄ or Ceric Ammonium Molybdate (CAM).
Step 4: Hydrolytic Quench
-
Cool the reaction back to 0 °C.
-
Carefully add Methanol dropwise (approx. 5 mL per mmol of substrate).
-
Validation Checkpoint: Vigorous bubbling will occur as excess borane is destroyed and borate esters are cleaved into volatile trimethyl borate. Continue adding methanol until bubbling completely ceases.
Step 5: Isolation
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between Ethyl Acetate and 1M HCl (or saturated NH₄Cl).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude (2-Cyclopropyl-5-methylthiophen-3-yl)methanol.
Method B: Lithium Aluminum Hydride Reduction (Alternative Protocol)
Field Note:4 [4]. Strict exclusion of water is mandatory to prevent fires.
Step 1: Hydride Suspension
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under Argon.
Step 2: Substrate Addition
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Validation Checkpoint: Vigorous H₂ evolution will occur immediately upon addition as the lithium carboxylate forms.
Step 3: Reduction & Fieser Quench
-
Stir at room temperature for 2 hours.
-
Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:
-
x mL of distilled water (Validation: extreme bubbling; wait until it subsides).
-
x mL of 15% aqueous NaOH.
-
3x mL of distilled water.
-
-
Validation Checkpoint: The reaction mixture will transition from a grey, gelatinous suspension to a white, granular precipitate with a clear, easily filterable supernatant.
-
Filter through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc. Concentrate the filtrate to yield the product.
Analytical Signatures of the Product
To confirm the successful synthesis of (2-Cyclopropyl-5-methylthiophen-3-yl)methanol, utilize the following analytical markers:
-
¹H NMR (CDCl₃):
-
Disappearance of the broad downfield carboxylic acid proton signal (~11.0 - 12.0 ppm).
-
Appearance of a new singlet integrating to 2H around ~4.5 ppm, corresponding to the newly formed benzylic/heteroallylic methylene group (-CH₂ OH).
-
The cyclopropyl multiplet signals (~0.6 - 1.0 ppm and ~1.8 - 2.0 ppm) and the methyl singlet (~2.3 ppm) must remain intact.
-
-
IR Spectroscopy:
-
Loss of the strong, sharp carbonyl (C=O) stretch at ~1680-1700 cm⁻¹.
-
Appearance of a broad, strong hydroxyl (O-H) stretch at ~3200-3400 cm⁻¹.
-
References
-
Reduction of carboxylic acids to alcohols with borane (BH3) . Master Organic Chemistry. Available at:[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available at:[Link]
-
6.5: Reactions of Carboxylic Acids - An Overview . Chemistry LibreTexts. Available at:[Link]
-
Carboxylic Acids → Primary Alcohols with LiAlH₄ . OrgoSolver. Available at:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges with 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid. The unique substitution pattern of this molecule, specifically the juxtaposition of the cyclopropyl group at the 2-position and the carboxylic acid at the 3-position, creates significant steric hindrance. This bulkiness can severely impede standard synthetic transformations, leading to low yields, slow reaction rates, and failed experiments. This document offers a structured approach to diagnosing these issues and provides robust, field-proven protocols to achieve successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
Q1: Why do standard amidation and esterification methods (e.g., DCC, EDC/HOBt) often fail or provide low yields with this compound?
A1: The primary reason for the low reactivity is the severe steric hindrance around the carboxylic acid's carbonyl carbon. The adjacent cyclopropyl group at the C2 position physically obstructs the necessary angle of attack for incoming nucleophiles, such as amines or alcohols.[1] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form an O-acylisourea intermediate that, while activated, is still too sterically encumbered for many nucleophiles to approach efficiently. This increases the activation energy of the reaction, resulting in sluggish conversions or failure.[2]
Q2: What are the typical signs of a sterically hindered reaction with this substrate?
A2: Researchers commonly observe several key indicators:
-
Low or No Product Yield: The most common sign is the recovery of unreacted starting materials, even after extended reaction times.
-
Stalled Reactions: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may show initial product formation that plateaus quickly.
-
Formation of Side Products: With highly reactive coupling agents, the activated carboxylic acid may decompose or rearrange if the desired nucleophilic attack is too slow. With carbodiimides, the formation of N-acylurea byproducts can become a significant issue.[3]
-
Requirement for Harsh Conditions: The need for excessively high temperatures or prolonged reaction times (days) to achieve even moderate conversion is a strong indicator of a significant steric barrier.[4][5]
Q3: What are the three main strategies to overcome this steric barrier?
A3: The core strategies revolve around increasing the reactivity of the electrophile (the carboxylic acid) or altering reaction conditions to overcome the energy barrier:
-
Use of High-Potency Coupling Reagents: Employing modern uronium or phosphonium salt-based reagents (e.g., HATU, HBTU, PyBOP) is often the most effective approach. These reagents generate highly activated ester intermediates that are more susceptible to nucleophilic attack, even from hindered positions.[6]
-
Conversion to a More Reactive Intermediate: Transforming the carboxylic acid into a derivative with a smaller steric profile and higher reactivity, such as an acyl fluoride , can be exceptionally effective. The small size of the fluorine atom minimizes steric clash.[7][8]
-
Intensified Reaction Conditions: Utilizing higher temperatures, often with the aid of microwave irradiation, can provide the necessary thermal energy to overcome the activation barrier imposed by the steric hindrance.[1]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-and-solution framework for specific experimental challenges.
Issue 1: Low Yield in Amidation Reactions
| Potential Cause | Troubleshooting Suggestion & Rationale |
| Insufficient Carboxylic Acid Activation | Solution: Switch from carbodiimide-based reagents (DCC, EDC) to a uronium or phosphonium salt. HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly recommended starting point. Rationale: HATU reacts with the carboxylic acid to form a 7-azabenzotriazolyl (OAt) active ester. This ester is exceptionally reactive and less prone to racemization, making it ideal for difficult couplings.[6][9] The use of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions.[6] |
| Both Amine and Carboxylic Acid are Sterically Hindered | Solution: Employ an acyl fluoride-mediated coupling strategy. First, convert the carboxylic acid to its acyl fluoride using a mild fluorinating agent like Cyanuric Fluoride or BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate). Then, react the isolated or in situ-generated acyl fluoride with the hindered amine at an elevated temperature.[7][8] Rationale: The C-F bond of an acyl fluoride presents a much smaller steric profile than the bulky activated esters formed by coupling reagents. This minimizes repulsion between the two coupling partners, facilitating the reaction even when both are sterically demanding.[8] |
| Reaction Stalls at Room Temperature | Solution: Increase the reaction temperature to 50-80 °C or utilize microwave irradiation. Rationale: Providing additional thermal energy helps the reacting molecules overcome the high activation energy barrier caused by steric repulsion.[4] Microwave heating can often accelerate these sluggish reactions dramatically, reducing reaction times from days to minutes.[1] |
Issue 2: Poor Yield in Esterification, Especially with Secondary/Tertiary Alcohols
| Potential Cause | Troubleshooting Suggestion & Rationale |
| Failure of Standard Steglich or Fischer Esterification | Solution: Use a powerful uronium-based coupling agent designed for esterifications. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is particularly effective, especially for hindered secondary and tertiary alcohols, when paired with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene).[10] Rationale: Standard methods are too mild for this substrate. COMU provides a high degree of activation. The use of a strong base is critical to deprotonate the alcohol sufficiently, but only COMU is generally effective for esterifying tertiary alcohols under these conditions.[10] |
| Low Nucleophilicity of the Alcohol | Solution: Convert the carboxylic acid to a highly reactive derivative first, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[11] Then, react the acid chloride with the alcohol in the presence of a base like pyridine or triethylamine and a nucleophilic catalyst. Rationale: An acid chloride is one of the most reactive carboxylic acid derivatives and can often react with even poorly nucleophilic alcohols.[11] Adding a catalyst like 1-methylimidazole can further accelerate the acylation of sterically hindered alcohols.[12] |
Part 3: Data & Reagent Selection
Comparative Table of Coupling Reagents for Hindered Amidation
| Reagent | Class | Recommended Base | Key Advantages | Potential Drawbacks |
| EDC/HOBt | Carbodiimide | DIPEA, NMM | Cost-effective, water-soluble byproducts. | Often insufficient for severely hindered substrates like this one. |
| HATU | Uronium/Aminium | DIPEA, 2,4,6-Collidine | Excellent reactivity, low racemization risk, highly effective for hindered systems.[6] | Higher cost, can cause guanidinylation of primary amines if not used carefully. |
| HCTU | Uronium/Aminium | DIPEA | Similar reactivity to HATU, often more cost-effective. | Byproducts can sometimes complicate purification. |
| PyBOP | Phosphonium | DIPEA | High reactivity, particularly good for peptide couplings. | Benzotriazole-based byproducts can be a safety concern (potentially explosive). |
| COMU | Uronium/Aminium | DIPEA | Very high reactivity, soluble byproducts simplify workup. Excellent for hindered esterifications as well.[10] | Higher cost. |
| BTFFH | Fluorinating Agent | DIPEA, Pyridine | Forms acyl fluoride in situ, ideal for coupling two highly hindered fragments.[7][8] | Requires elevated temperatures; fluorinating agents can be moisture-sensitive. |
Decision-Making Workflow for Method Selection
The following diagram provides a logical pathway for selecting an appropriate experimental strategy based on the nature of the nucleophile.
Caption: Decision flowchart for selecting a synthetic protocol.
Part 4: Experimental Protocols
Protocol 1: High-Efficiency Amidation of a Primary Amine using HATU
This protocol describes the coupling of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid with a representative primary amine, benzylamine.
Materials:
-
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C and continue to monitor until the starting acid is consumed (typically 12-24 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride-Mediated Coupling for a Highly Hindered Amine
This protocol is designed for challenging couplings, for instance, with a bulky secondary amine like diisopropylamine.
Materials:
-
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq)
-
Cyanuric Fluoride (0.5 eq)
-
Pyridine (1.5 eq)
-
Diisopropylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acyl Fluoride Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Cyanuric Fluoride (0.5 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if available, or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.
-
-
Amidation:
-
To the in situ-generated acyl fluoride solution, add the hindered amine (e.g., diisopropylamine, 1.5 eq).
-
Seal the reaction vessel and heat to 40 °C (reflux for DCM). For extremely challenging couplings, a higher boiling point solvent like 1,2-dichloroethane may be required with heating to 80 °C.
-
Monitor the reaction by LC-MS until completion (may require 24-48 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
References
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyadamantane Reactions.
- European Patent Office. (1989). Method for esterifying hindered carboxylic acids - EP 0331280 A1.
- Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- Cravotto, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
- Li, Y., et al. (2018).
- MDPI. (2024).
- BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
- Organic Syntheses.
- Ciriminna, R., et al. (2021).
- Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Parra-Saldívar, R., et al. (2023).
- Tella, A. C., et al. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry.
- Nielsen, T. E., et al. (2015).
- BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- BenchChem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
- ResearchGate. (2025).
- Synfacts. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- AAPPTEC. Coupling Reagents.
- Michigan State University.
- LibreTexts. 11.6 Reactions of Carboxylic Acids.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. peptide.com [peptide.com]
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- 12. researchgate.net [researchgate.net]
Purification strategies for 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide specifically for researchers and drug development professionals working with 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid .
Because this highly functionalized thiophene is typically synthesized via the Suzuki-Miyaura cross-coupling of a 2-halo-5-methylthiophene-3-carboxylic ester with cyclopropylboronic acid (followed by saponification), its purification presents unique mechanistic challenges. Cyclopropylboronic acids often exhibit slow transmetalation rates compared to aryl boronic acids, leading to specific reaction byproducts 1[1].
Below, you will find a comprehensive breakdown of the impurity profile, targeted Q&A troubleshooting, and self-validating experimental protocols to achieve >99.5% API-grade purity.
I. Quantitative Impurity Profiling
Before attempting purification, you must understand the causality behind your impurities. The table below summarizes the quantitative data, mechanistic origins, and targeted removal strategies for the most common contaminants encountered with this compound.
| Impurity Class | Chemical Identity | Origin / Mechanistic Causality | Detection Method | Primary Removal Strategy |
| Des-cyclopropyl | 5-Methylthiophene-3-carboxylic acid | Competitive protodehalogenation of the starting material during the Suzuki coupling cycle. | LC-MS (ESI-), HPLC (UV 254 nm) | Selective Recrystallization (Acetonitrile) |
| Unreacted SM | 2-Bromo-5-methylthiophene-3-carboxylic acid | Incomplete transmetalation due to the steric/electronic nature of the cyclopropyl group. | HPLC (UV 254 nm) | Selective Recrystallization (Toluene/Heptane) |
| Decarboxylation | 2-Cyclopropyl-5-methylthiophene | Thermal degradation. The electron-rich thiophene ring stabilizes the intermediate during decarboxylation. | GC-MS, HPLC (UV 220 nm) | Basic Aqueous Extraction (pH 8.5) |
| Heavy Metal | Palladium (Pd⁰ / Pd²⁺) | Catalyst residue from the cross-coupling step. | ICP-MS | Functionalized Silica Scavenging (Si-Thiol) |
II. Troubleshooting FAQs
Q1: I am observing significant loss of product due to decarboxylation during solvent evaporation. Why is this happening and how do I prevent it? A: Thiophene-3-carboxylic acids are inherently prone to thermal rearrangement and decarboxylation, especially when subjected to high heat in the presence of trace acids 2[2]. The electron-donating methyl and cyclopropyl groups further activate the thiophene ring, lowering the activation energy for the loss of CO₂. Resolution: Never exceed a water bath temperature of 40°C during rotary evaporation. If you must concentrate the product, do so as its sodium salt in an aqueous solution rather than the free acid, as the carboxylate anion is significantly more thermally stable.
Q2: My crude mixture contains 15% of the protodehalogenated impurity (5-methylthiophene-3-carboxylic acid). Standard acid/base extraction isn't separating them. What is the best approach? A: Acid/base extraction will fail here because both your product and the impurity are carboxylic acids with nearly identical pKa values (~3.8 - 4.2). The protodehalogenation occurs because the oxidative addition palladium complex undergoes competitive reduction before the slow transmetalation of the cyclopropylboronic acid can occur, a known issue in biphasic Suzuki-Miyaura cross-couplings3[3]. Resolution: You must exploit their differential solubility. The des-cyclopropyl impurity is highly soluble in polar aprotic solvents. Proceed directly to Protocol 2 (Selective Recrystallization) using Acetonitrile.
Q3: Palladium levels in my isolated acid are >500 ppm. How do I reduce this to the pharmaceutical standard of <10 ppm without losing my product? A: Palladium often complexes with the sulfur atom of the thiophene ring, making standard aqueous washes ineffective. Resolution: Perform palladium scavenging while the product is in its aqueous carboxylate salt form. By adding a silica-supported thiol scavenger (Si-Thiol) to the basic aqueous layer, the Pd is stripped from the thiophene and irreversibly bound to the silica, which can then be filtered away before you acidify to precipitate your product. See Protocol 1 .
III. Downstream Processing (DSP) Workflow
Workflow for the purification and Pd-scavenging of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
IV. Self-Validating Experimental Protocols
Protocol 1: Biphasic Extraction & Palladium Scavenging
This protocol isolates the carboxylic acid from neutral organic impurities (like the decarboxylated degradant) while simultaneously stripping residual Palladium.
-
Dilution: Dissolve the crude reaction mixture in 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).
-
Basic Extraction: Add 0.5 M aqueous Na₂CO₃ (5 volumes). Stir vigorously for 15 minutes.
-
Self-Validation Checkpoint: Test the pH of the aqueous layer. It must be between 8.0 and 9.0. If pH < 8.0, the thiophene-3-carboxylic acid will not fully ionize, leading to product loss in the organic layer.
-
-
Phase Separation: Separate the layers. Discard the organic layer (contains neutral decarboxylated impurities and phosphine ligands). Retain the aqueous layer.
-
Palladium Scavenging: To the aqueous layer, add Si-Thiol (Silica-1-propanethiol, 20% w/w relative to theoretical product yield). Stir the suspension at 40°C for 2 hours.
-
Filtration: Filter the aqueous mixture through a pad of Celite to remove the Pd-bound silica. Wash the filter cake with 1 volume of water.
-
Acidification: Cool the combined aqueous filtrate to 5°C. Slowly add 2M HCl dropwise until the pH reaches 2.0 - 2.5.
-
Causality Note: The product will precipitate as a white/off-white solid. The low pH ensures complete protonation of the carboxylic acid.
-
-
Isolation: Filter the solid, wash with cold water (2 x 2 volumes), and dry under vacuum at 35°C (Do not exceed 40°C to prevent decarboxylation).
Protocol 2: Selective Recrystallization (Removal of Acidic Impurities)
This protocol separates the target compound from unreacted 2-bromo-5-methylthiophene-3-carboxylic acid and the des-cyclopropyl impurity.
-
Suspension: Suspend the crude dried solid from Protocol 1 in Acetonitrile (ACN) (8 volumes).
-
Heating: Heat the suspension to reflux (approx. 82°C) until complete dissolution is achieved.
-
Self-Validation Checkpoint: If the solution is cloudy, perform a hot filtration to remove insoluble inorganic salts.
-
-
Controlled Cooling: Cool the solution slowly to 20°C at a rate of 10°C per hour to promote the growth of large, pure crystals and prevent the inclusion of the des-cyclopropyl impurity within the crystal lattice.
-
Chilling: Once at 20°C, further chill the suspension to 0°C in an ice bath for 2 hours.
-
Filtration: Filter the purified crystals and wash with ice-cold Acetonitrile (1 volume).
-
Drying: Dry the crystals under vacuum at 35°C to constant weight.
V. References
-
2 - Google Patents. 2.3 - PMC / National Institutes of Health. 3.1 - ResearchGate. 4. - Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1528060A1 - Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Cyclopropyl Ring Integrity During Thiophene Acid Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the unique and sometimes challenging combination of a cyclopropyl group and a thiophene carboxylic acid. The inherent ring strain of the cyclopropane moiety makes it susceptible to opening under various reaction conditions, a problem that can be exacerbated by the electronic nature of the thiophene ring.
This resource provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you navigate the functionalization of these valuable compounds while preserving the critical cyclopropyl structure.
Part 1: Understanding the Challenge: Cyclopropyl Ring Stability
FAQ 1: Why is the cyclopropyl ring prone to opening?
The high reactivity of the cyclopropyl group is a direct result of its significant ring strain.[1] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2] This strain weakens the C-C bonds, making them susceptible to cleavage under a variety of conditions to form more stable, open-chain structures.[1]
FAQ 2: What conditions are known to promote cyclopropyl ring opening?
As a general rule, you should be cautious with the following conditions, as they are known to promote ring-opening:
-
Strong Acids and Lewis Acids: These can protonate or coordinate to a nearby activating group (like the carbonyl of your thiophene acid), which in turn activates the cyclopropyl ring towards nucleophilic attack and subsequent opening.[3][4]
-
High Temperatures: Thermal stress can provide the necessary energy to overcome the activation barrier for ring cleavage.[3] It's often beneficial to run reactions at lower temperatures, as many ring-opening processes have a higher activation energy than the desired transformation.[3]
-
Certain Transition Metals: Some transition metals can catalyze ring-opening reactions through mechanisms like oxidative addition.[3]
-
Radical Initiators: The formation of a radical on a carbon adjacent to the cyclopropyl ring can lead to ring opening to form a stable homoallyl radical.[1]
Diagram: Acid-Catalyzed Cyclopropyl Ring Opening
The following diagram illustrates a potential mechanism for acid-catalyzed ring opening of a cyclopropyl ketone, a system analogous to a protonated thiophene carboxylic acid derivative.
Sources
Technical Support Center: Troubleshooting Low Reactivity of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals encountering challenges with 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address low reactivity, particularly in amide bond formation and other coupling reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
I. Understanding the Reactivity Profile of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
The structure of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid presents a unique combination of electronic and steric factors that can contribute to its low reactivity. A clear understanding of these underlying principles is the first step in effective troubleshooting.
A. Steric Hindrance: A Primary Obstacle
The substitution pattern of the thiophene ring is a major contributor to the molecule's challenging reactivity. The carboxylic acid at the 3-position is flanked by a cyclopropyl group at the 2-position and a methyl group at the 5-position. This arrangement creates significant steric congestion around the carboxylic acid moiety, which can impede the approach of reagents and coupling partners.[1][2][3]
B. Electronic Effects: A Double-Edged Sword
The electronic nature of the substituted thiophene ring also plays a crucial role:
-
Thiophene Ring: The thiophene ring is an electron-rich aromatic system, which can influence the reactivity of the carboxylic acid.[4][5]
-
Cyclopropyl Group: The cyclopropyl group exhibits a dual electronic nature. It is inductively electron-withdrawing but can act as a resonance electron-donating group when adjacent to a π-system.[6][7] This complex electronic influence can affect the acidity of the carboxylic acid and the stability of activated intermediates.
II. Troubleshooting Workflow for Low Reactivity
When faced with a sluggish or failed reaction, a systematic approach to troubleshooting is essential. The following workflow, presented as a DOT diagram, outlines a logical sequence of steps to diagnose and resolve common issues.
Caption: A step-by-step workflow for troubleshooting low reactivity.
III. Frequently Asked Questions (FAQs) & In-depth Solutions
Question 1: My amide coupling reaction with 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is giving very low to no yield. What are the likely causes?
Answer:
Low yields in amide coupling reactions involving this substrate are common and typically stem from a combination of factors. The primary culprits are inadequate activation of the sterically hindered carboxylic acid and the challenge of the nucleophilic amine accessing the activated intermediate.[1][2]
Troubleshooting Steps:
-
Optimize the Coupling Reagent: For sterically hindered carboxylic acids, standard coupling reagents may be insufficient.[8] Consider more potent activating agents. A comparison of commonly used reagents is provided in the table below. HATU is often a good starting point for challenging couplings.[1]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential side reactions or degradation at elevated temperatures.
-
Extend Reaction Time: Due to the slow reaction kinetics, extending the reaction time to 24-48 hours may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Consider Solvent Effects: The choice of solvent can significantly impact solubility and reaction rates. Polar aprotic solvents like DMF, NMP, or DMSO are often effective for amide coupling reactions.[1]
Question 2: I am observing the formation of significant side products. What are these and how can I minimize them?
Answer:
Side product formation is a frequent issue, especially when using carbodiimide-based coupling reagents like EDC or DCC.
Common Side Reactions:
-
N-acylurea Formation: With carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea, particularly if the amine is not reactive enough to intercept it quickly.
-
Epimerization: If your amine partner has a chiral center, epimerization can occur, especially with prolonged reaction times or at high temperatures. The addition of additives like HOBt or HOAt can help suppress this side reaction.[9]
Minimization Strategies:
-
Use of Additives: Incorporating 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and reduces epimerization.
-
Switch to Phosphonium or Uronium/Aminium Reagents: Reagents like BOP, PyBOP, HATU, or HBTU often provide higher yields with fewer side products for hindered systems compared to carbodiimides.[9]
-
Order of Addition: The order in which reagents are added can be critical. Pre-activating the carboxylic acid with the coupling reagent and additive before introducing the amine can sometimes improve yields and reduce side products.
Question 3: Are there alternative methods to activate the carboxylic acid for highly challenging couplings?
Answer:
Yes, for exceptionally difficult couplings where standard methods fail, converting the carboxylic acid to a more reactive derivative is a viable strategy.
Alternative Activation Methods:
-
Acyl Halide Formation: Conversion to the acyl chloride or acyl fluoride can dramatically increase reactivity.[9][10]
-
Acyl Chlorides: Reagents like oxalyl chloride or thionyl chloride can be used. These are highly reactive and may not be compatible with sensitive functional groups.[10]
-
Acyl Fluorides: Deoxyfluorinating agents such as Cyanuric fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can generate acyl fluorides, which are often more stable and selective than acyl chlorides.[11]
-
-
Mixed Anhydride Formation: The use of reagents like methanesulfonyl chloride or pivaloyl chloride can form a mixed anhydride, which is a highly activated species for amide bond formation.[8]
IV. Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for success. The following table summarizes common coupling reagents and their suitability for hindered substrates like 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
| Coupling Reagent | Class | Additive Often Used | Strengths | Considerations |
| EDC | Carbodiimide | HOBt, HOAt, DMAP | Water-soluble byproducts, cost-effective. | Prone to N-acylurea formation, may require additives for hindered substrates.[12] |
| DCC | Carbodiimide | HOBt, HOAt | Effective and inexpensive. | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove. |
| HATU | Uronium/Aminium | None (contains HOAt moiety) | Highly efficient for hindered systems, fast reaction rates, low epimerization.[1] | Higher cost. |
| HBTU | Uronium/Aminium | None (contains HOBt moiety) | Similar to HATU, very effective. | Can form guanidinium byproduct with the amine. |
| PyBOP | Phosphonium | None | Good for hindered couplings, stable. | Byproducts can sometimes be challenging to remove. |
| SOCl₂ / (COCl)₂ | Acyl Halide Precursor | N/A | Forms highly reactive acyl chloride. | Harsh conditions, may not be compatible with sensitive functional groups.[10] |
V. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the amide coupling of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add the amine (1.1-1.2 equiv), followed by HATU (1.1-1.2 equiv), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Two-Step Procedure via Acyl Chloride Formation
This protocol is suitable for particularly unreactive amines where high activation of the carboxylic acid is required.
-
Acyl Chloride Formation:
-
In a flame-dried flask under an inert atmosphere, suspend 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the amine (1.1 equiv) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equiv) in DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
VI. Concluding Remarks
The low reactivity of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a surmountable challenge that requires a thoughtful and systematic approach. By understanding the interplay of steric and electronic effects, researchers can make informed decisions regarding the choice of coupling reagents, reaction conditions, and activation strategies. This guide provides a comprehensive framework for troubleshooting and optimizing reactions involving this valuable building block. For further assistance, please consult the cited references.
References
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Benchchem.
- Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.
- PMC.
- amphoteros.
- Chemistry Stack Exchange.
- Organic Syntheses.
- ACS Publications. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- CHIMIA. The Synthesis of Sterically Hindered Amides.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- EurekAlert!. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- MDPI.
- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- PMC.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC.
- PMC. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- Mol-Instincts. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
- Innovaciencia.
- PubChemLite. 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S).
- Semantic Scholar.
- MDPI. 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid.
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- RSC Publishing.
- RSC Publishing.
- Taylor & Francis Online.
- Organic Syntheses.
- Science and Education Publishing.
- PMC. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
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- 5. revistas.udes.edu.co [revistas.udes.edu.co]
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- 8. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
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- 10. amphoteros.com [amphoteros.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid Coupling
Introduction
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1][2] 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a valuable building block in the synthesis of various biologically active molecules. However, its coupling with amines to form the corresponding amide can be accompanied by several side reactions, leading to reduced yields, purification challenges, and potential impurities in the final product. This technical guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to identify, understand, and minimize these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid?
A1: The primary side reactions encountered during the amide coupling of this specific thiophene derivative can be broadly categorized as:
-
Epimerization/Racemization: If the amine coupling partner contains a chiral center, particularly at the α-position to the amine, there is a significant risk of losing stereochemical integrity. This occurs through the formation of a planar oxazolone or enolate intermediate.[3][4]
-
N-Acylurea Formation: When using carbodiimide-based coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[4][5]
-
Guanidinylation of the Amine: Uronium/aminium-based coupling reagents such as HATU and HBTU can react with the amine nucleophile to form a guanidinium byproduct, effectively capping the amine and preventing amide bond formation.[6][7]
-
Side Reactions Involving the Thiophene Ring: Although the thiophene ring is generally stable, harsh reaction conditions or certain reagents could potentially lead to oxidation or other unwanted transformations.[8][9][10] However, for typical amide coupling conditions, this is less common.
-
Decarboxylation: While less frequent under standard amide coupling conditions, the possibility of decarboxylation of the carboxylic acid, especially at elevated temperatures, should not be entirely dismissed.[11][12][13]
Q2: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting carboxylic acid and the coupling reagent. What is likely happening?
A2: This observation strongly suggests the formation of an N-acylurea byproduct . This is a classic side reaction when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][14] The activated O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular O-to-N acyl transfer.
To mitigate this, it is highly recommended to use an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[4][15] These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.
Q3: I am coupling a chiral amine and observing significant epimerization. How can I minimize this?
A3: Epimerization is a critical challenge in many coupling reactions involving chiral substrates.[3][16][17] The primary cause is the formation of a planar intermediate (oxazolone or enolate) from the activated carboxylic acid.[3] To minimize epimerization:
-
Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP, BOP) and certain uronium/aminium reagents in combination with additives are generally better at suppressing racemization than carbodiimides alone.[1][4][18] The use of T3P (n-propanephosphonic acid anhydride) with pyridine has also been reported as a mild and effective method for low-epimerization amide bond formation.[16][19]
-
Additives: The addition of HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) can significantly suppress epimerization.[4]
-
Base Selection: The choice and stoichiometry of the base are crucial. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). In cases of severe epimerization, a weaker base like sym-collidine may be beneficial.[4]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures accelerate the rate of epimerization.[3][4]
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine. In-situ activation, where the coupling reagent is added to a mixture of the acid and amine, is often preferred.[3]
Q4: My reaction is incomplete, and I'm recovering unreacted amine. What could be the cause?
A4: Incomplete conversion with recovered amine can point to several issues:
-
Guanidinylation: If you are using a uronium/aminium reagent like HATU or HBTU, the reagent itself can react with your amine, forming an unreactive guanidinium species.[6][7] To avoid this, it is often recommended to pre-activate the carboxylic acid for a short period before adding the amine.
-
Insufficient Activation: The coupling reagent may not be efficient enough for your specific substrates, especially if either the carboxylic acid or the amine is sterically hindered. Consider switching to a more powerful coupling reagent.
-
Solubility Issues: Poor solubility of any of the reactants in the chosen solvent can lead to a sluggish or incomplete reaction.
-
Side Reactions of the Activated Acid: As discussed, the activated carboxylic acid can undergo side reactions like N-acylurea formation, consuming the activated species before it can react with the amine.
Troubleshooting Guides
Guide 1: Issue - Low Yield and Presence of N-Acylurea Byproduct
Troubleshooting Workflow:
Caption: Workflow for addressing N-acylurea formation.
Detailed Steps:
-
Confirmation: Confirm the presence of the N-acylurea byproduct by LC-MS analysis.
-
Implementation of Additive: To your reaction mixture containing the carboxylic acid, amine, and carbodiimide in a suitable solvent (e.g., DMF, DCM), add 1.1-1.5 equivalents of HOBt or OxymaPure.
-
Alternative Reagents: If the issue persists or for particularly sensitive substrates, consider replacing the carbodiimide with a phosphonium reagent like PyBOP or a modern uronium reagent like COMU, which are less prone to this side reaction.[4][18]
Guide 2: Issue - Epimerization of a Chiral Amine Coupling Partner
Troubleshooting Workflow:
Caption: Stepwise approach to minimize epimerization.
Detailed Steps:
-
Temperature Control: Ensure your reaction is cooled to 0 °C before adding the coupling reagent. Maintain this temperature for the initial phase of the reaction.[4]
-
Base Evaluation: If using a strong base, consider reducing the number of equivalents or switching to a weaker base like NMM or sym-collidine.
-
Additive Introduction: Incorporate an additive like HOBt or HOAt into your reaction protocol. HOAt is generally more effective at preventing racemization.
-
Reagent Screening: If epimerization is still a significant issue, screen alternative coupling reagents. Phosphonium salts and T3P are excellent starting points for problematic cases.[16][18][19]
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the reaction mixture and stir for another 5 minutes at 0 °C. This is the pre-activation step.
-
Add the amine to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Choices:
-
HATU: A highly efficient uronium-based coupling reagent that generally provides fast reaction times and high yields.[4][6] The use of HOAt as the active ester leaving group helps to minimize epimerization.
-
DIPEA: A sterically hindered, non-nucleophilic base that is effective in activating the coupling reagent without competing as a nucleophile.[4]
-
Pre-activation: A short pre-activation time allows for the formation of the active ester before the addition of the amine, which can help to minimize the guanidinylation of the amine.[20]
Data Summary Table: Comparison of Coupling Reagents
| Coupling Reagent Class | Example(s) | Common Side Reactions | Mitigation Strategy | Relative Cost |
| Carbodiimides | DCC, EDC | N-Acylurea formation, Epimerization | Use with additives (HOBt, OxymaPure) | Low |
| Phosphonium Salts | BOP, PyBOP | Minimal side reactions | Generally robust | High |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Guanidinylation of amine, Epimerization | Pre-activation, Use of additives | Medium-High |
| Phosphonic Anhydrides | T3P | Minimal side reactions | Use with a suitable base (e.g., pyridine) | Medium |
This table provides a general comparison. The optimal choice will always be substrate-dependent.
Conclusion
Minimizing side reactions in the amide coupling of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid requires a careful selection of coupling reagents, additives, base, and reaction conditions. By understanding the mechanisms of the common side reactions such as N-acylurea formation and epimerization, researchers can proactively design robust and efficient coupling protocols. This guide serves as a starting point for troubleshooting and optimizing these critical transformations in the synthesis of novel chemical entities.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Rehman, A., Jabeen, A., & Mariyath, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reid, M., & Toste, F. D. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52277–52284. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CEM. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
ResearchGate. (2019). Electrochemical Decarboxylation Coupling of α-Keto Acids with Thiophenols: A New Avenue for the Synthesis of Thioesters. Retrieved from [Link]
-
Chinese Chemical Society. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Reddit. (2025, December 22). Side reactions with HBTU amide coupling? Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
National Institutes of Health. (2018). Advancements in double decarboxylative coupling reactions of carboxylic acids. PMC. [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
MDPI. (2024, April 5). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021, June 17). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. Retrieved from [Link]
-
Illinois Chemistry. (2016, October 25). RECENT ADVANCES IN DECARBOXYLATIVE COUPLINGS. Retrieved from [Link]
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- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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Technical Support Center: Resolving Solubility Issues for 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the aqueous insolubility of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S)[1].
Executive Summary & Compound Profiling
The core challenge of working with this compound lies in its competing physicochemical properties. It features a highly hydrophobic backbone (a thiophene ring substituted with cyclopropyl and methyl groups) paired with a polar, ionizable carboxylic acid moiety. In pure water or acidic media, the carboxylic acid remains protonated, rendering the molecule extremely lipophilic and prone to rapid aggregation[2]. Resolving this requires application-specific strategies ranging from co-solvent optimization to supramolecular encapsulation.
Diagnostic Flowchart
Diagnostic flowchart for resolving 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid solubility.
Troubleshooting Guide & FAQs
Section 1: In Vitro Assays & Co-Solvent Optimization
Q: When I dilute my compound into the aqueous assay buffer, it immediately precipitates. Why does this happen, and how do I prevent it?
Causality: This phenomenon is known as "solvent-shift precipitation." When a low-concentration organic stock is diluted into water, the organic solvent diffuses into the aqueous phase faster than the hydrophobic compound can partition, causing the compound to crash out of solution[3].
Solution: Prepare a highly concentrated stock solution in anhydrous DMSO. This ensures that the final volume of DMSO transferred to the aqueous buffer is minimal, keeping the final DMSO concentration strictly below 1% (v/v) to avoid assay artifacts and cellular toxicity[4].
Self-Validating Protocol: Kinetic Solubility Assay
-
Stock Preparation: Weigh 10 mg of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid. Add 100 µL of anhydrous DMSO to create a 100 mg/mL stock. Vortex for 2-3 minutes until completely clear[3].
-
Buffer Aliquot: Add 198 µL of your target aqueous assay buffer into a 96-well clear bottom plate[3].
-
Dilution: Add 2 µL of the DMSO stock to the buffer (yielding a 1 mg/mL solution in 1% DMSO)[3].
-
Validation: Measure absorbance or turbidity at 620 nm using a plate reader[3]. A baseline reading identical to a blank buffer confirms true solubility without invisible micro-precipitates.
Section 2: In Vivo Formulation & pH Adjustment
Q: I need an aqueous formulation for animal dosing, but I cannot use high concentrations of DMSO. What is the most effective approach?
Causality: The carboxylic acid group is a weak acid (typical pKa ~3.5 to 4.5). By raising the pH using a base like Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3), the acid is converted into a carboxylate anion (RCOO⁻)[5]. This ionized form participates in highly energetic ion-dipole interactions with water, exponentially increasing its aqueous solubility compared to the neutral species[2].
Self-Validating Protocol: Sodium Salt Formation
-
Suspension: Suspend the required mass of the compound in sterile water (the solution will initially be cloudy and heterogeneous).
-
Titration: Add 1.05 molar equivalents of 0.1 M NaOH (aq) dropwise while under continuous magnetic stirring[5].
-
pH Monitoring: Monitor the pH. The solution should clear as the sodium salt forms. Keep the final pH between 7.4 and 8.0 to ensure >99% ionization (as dictated by the Henderson-Hasselbalch equation)[2].
-
Validation: Filter the resulting solution through a 0.22 µm syringe filter. If the compound has fully dissolved, there will be no resistance during filtration, and the filter membrane will remain free of white residue.
Section 3: Advanced Solubilization (Host-Guest Complexation)
Q: Salt formation is insufficient for my required dosing concentration, or the required pH is too high for my physiological model. What alternative formulation strategies exist?
Causality: When ionization alone cannot overcome the extreme lipophilicity of the cyclopropyl and thiophene rings, supramolecular encapsulation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior[6]. The lipophilic thiophene core of the drug inserts into the HP-β-CD cavity via non-covalent interactions, while the exterior hydroxyl groups maintain aqueous solubility[7].
Self-Validating Protocol: HP-β-CD Inclusion Complexation
-
Host Preparation: Prepare a 10-20% (w/v) solution of HP-β-CD in distilled water or PBS.
-
Guest Addition: Add an excess amount of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid to the cyclodextrin solution.
-
Equilibration: Stir continuously at room temperature for 24-48 hours to allow the thermodynamic equilibrium of the inclusion complex to establish[7].
-
Validation (Phase Separation): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.
-
Recovery: The clear supernatant contains the solubilized inclusion complex. This can be used directly or lyophilized to yield a highly soluble solid powder.
Quantitative Data Summary
| Solubilization Strategy | Primary Mechanism | Recommended Application | Typical Max Concentration | Key Limitation |
| DMSO Co-Solvent | Organic solvation | In vitro biochemical assays | >10 mg/mL (in stock) | Cytotoxicity and assay interference at >1% v/v final concentration |
| Sodium Salt Formation | Ion-dipole interactions | In vivo dosing (IV/PO) | 5-20 mg/mL | Requires slightly alkaline pH; compound may precipitate in gastric acid |
| HP-β-CD Complexation | Supramolecular encapsulation | In vivo dosing & Cell assays | 10-50 mg/mL | High formulation mass/volume required (10-20% w/v excipient) |
References
- Title: PubChemLite - 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S) | Source: uni.
- Title: Overcoming solubility problems with Dimethyl (2-oxo-4-phenylbutyl)
- Title: Evaluation of dimethyl sulfoxide (DMSO)
- Title: 2.
- Title: Solubilization of IBUPROFEN AND KETOPROFEN IN CYCLODEXTRINS: From Inclusion Complex Formation to temperature dependence | Source: Roskilde University | URL
- Title: PHYSICOCHEMICAL CHARACTERIZATION AND EVALUATION OF TELMISARTAN: HYDROXYPROPYL-β-CYCLODEXTRIN: TWEEN 80 INCLUSION COMPLEX | Source: ResearchGate | URL
- Title: Carboxylic Acid Structure and Chemistry: Part 2: Principles of Drug Action 1 | Source: Auburn University | URL
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - ProQuest [proquest.com]
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- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Welcome to the technical support guide for handling 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are encountering thermal stability challenges during the scale-up of processes involving this molecule. We will explore the root causes of these issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant product degradation and gas evolution when scaling up a reaction involving 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid at elevated temperatures. What is the most probable cause?
The primary and most likely cause of degradation is thermal decarboxylation. Heteroaromatic carboxylic acids, including thiophene-3-carboxylic acids, are susceptible to losing carbon dioxide (CO₂) upon heating.[1][2][3] This reaction is often irreversible and leads directly to the formation of 2-cyclopropyl-5-methylthiophene as a major impurity, resulting in yield loss. The evolution of CO₂ gas also presents a significant safety hazard on scale-up, as it can lead to a dangerous pressure increase in a sealed or poorly vented reactor.
Q2: This degradation was not a significant issue during our lab-scale experiments. Why is it becoming a major problem now?
This is a classic challenge of chemical scale-up related to heat and mass transfer. Larger reactors have a much lower surface-area-to-volume ratio compared to small laboratory flasks. This inefficiency in heat dissipation can lead to:
-
Localized Hotspots: The temperature near the heating element or in poorly mixed zones of the reactor can be significantly higher than the reading on your temperature probe. These hotspots can easily exceed the decomposition threshold of the molecule.
-
Longer Heating Times: It takes longer to heat a larger volume, meaning your compound is exposed to elevated temperatures for an extended period, increasing the likelihood of degradation.
These factors can initiate and sustain the decarboxylation reaction, which may have been negligible on a small scale.[4]
Q3: What is the expected decomposition pathway for this molecule?
The principal thermal degradation route is the loss of the carboxylic acid group as CO₂.
Caption: Primary thermal decomposition pathway via decarboxylation.
While the cyclopropyl group can undergo thermal rearrangements, this typically requires higher temperatures than the decarboxylation of a heteroaromatic carboxylic acid.[5] Therefore, decarboxylation should be considered the primary concern.
Troubleshooting and Mitigation Guide
If you are experiencing thermal stability issues, a systematic approach is required to identify the cause and implement effective solutions.
Problem: My large-scale batch shows low yield, high levels of a new, less polar impurity, and unexpected pressure build-up during heating.
This is a strong indication of thermal decarboxylation. Follow these steps to diagnose and resolve the issue.
Step 1: Characterize the Thermal Instability
Before modifying your process, you must understand the thermal limits of your material.
Recommended Experiments:
-
Differential Scanning Calorimetry (DSC): This analysis will determine the onset temperature of any thermal events, such as melting and decomposition. A sharp exothermic peak following the melt is a classic sign of decomposition.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For decarboxylation, you would expect to see a mass loss corresponding to the molecular weight of CO₂ (44.01 g/mol ).
Experimental Protocol: DSC & TGA Analysis
-
Sample Preparation: Use a small, representative sample (5-10 mg) of pure 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
-
Instrumentation: Place the sample in an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Heating Rate: A standard rate is 10 °C/min. This can be varied to understand kinetic effects.[6]
-
Temperature Range: Start from ambient temperature up to a point where the decomposition is complete (e.g., 300-400 °C).
-
-
Data Analysis: Identify the onset temperature of decomposition from the DSC curve and the temperature of mass loss from the TGA curve. This establishes your Maximum Safe Operating Temperature .
Step 2: Analyze and Optimize Critical Process Parameters
Once you have the thermal data, critically review your scaled-up process. The table below outlines key parameters and mitigation strategies.
| Process Parameter | Potential Impact on Thermal Stability | Troubleshooting & Mitigation Strategies |
| Temperature | Primary Driver. Exceeding the decomposition onset temperature, even locally, will cause degradation. | - Operate at least 20-30 °C below the determined decomposition onset temperature. - Improve reactor agitation to eliminate hotspots. - Use a cascaded temperature control system for more precise heating. |
| Heating/Cooling Rate | Rapid heating of the reactor jacket can create significant temperature gradients, leading to localized overheating of the batch.[6] | - Implement a slower, more controlled heating ramp rate. - Ensure adequate cooling capacity is available to manage any exothermic events.[4] |
| Solvent | High-boiling point solvents used at reflux can subject the compound to excessive temperatures for prolonged periods. | - If possible, switch to a lower-boiling point solvent that still provides adequate solubility and reactivity. - Consider running the reaction under a slight vacuum to lower the reflux temperature. |
| Presence of Metals | Trace amounts of transition metals (e.g., Copper, Silver, Palladium) can catalyze the decarboxylation reaction, lowering the decomposition temperature.[1][7] | - Review all raw materials and reagents for potential metal impurities. - If a metal catalyst is used in a previous step, ensure it has been thoroughly removed. - Consider using a metal scavenger or chelating agent (e.g., EDTA) if contamination is suspected. |
| pH of the Medium | The stability of the carboxylate salt may differ from the free carboxylic acid. Basic conditions could potentially stabilize the molecule against decarboxylation in some cases. | - If the process allows, investigate the thermal stability of the corresponding carboxylate salt (e.g., sodium or potassium salt). - A basic quench or workup at lower temperatures might be preferable to a high-temperature distillation of the free acid. |
| Residence Time | The total time the material spends at elevated temperatures is critical. | - Optimize the reaction to minimize the required time at high temperatures. - Streamline workup procedures to avoid lengthy high-temperature distillations or crystallizations. Consider alternative purification methods like precipitation or extraction. |
Step 3: Implement and Verify Changes
Based on your analysis, implement the most logical changes. A logical workflow for troubleshooting is presented below.
Caption: A systematic workflow for troubleshooting thermal stability issues.
By following this structured approach—characterizing the material's intrinsic stability, critically evaluating process parameters, and implementing targeted mitigation strategies—you can successfully overcome the challenges of scaling up processes involving 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
References
-
Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... ResearchGate. Available at: [Link]
-
A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University. Available at: [Link]
-
Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules. Available at: [Link]
-
Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. Available at: [Link]
-
Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Preprints.org. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives. PMC. Available at: [Link]
-
Review on loss prevention of chemical reaction thermal runaway Principles and application. Progress in Energy and Combustion Science. Available at: [Link]
-
Thermolysis of thiophenedicarboxylic acid anhydrides as a route to five-membered hetarynes. Journal of the American Chemical Society. Available at: [Link]
-
Thermal Decomposition → Term - Energy → Sustainability Directory. A-Z of Energy. Available at: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Available at: [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: [Link]
-
Key Aspects of the Processes of Thermal Decomposition of Complex Compounds of Copper Formate for Low-Temperature Printed Electronics. II. The Solvent Effect. ACS Publications. Available at: [Link]
-
Thermal decomposition – Knowledge and References. Taylor & Francis. Available at: [Link]
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Available at: [Link]
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Thermal cyclopropyl—allyl rearrangement of gem -chlorofluorocyclopropanes under gas-phase pyrolysis conditions. Formation of chlorofluoroalkenes and 2-fluorobuta-1,3-dienes. Russian Chemical Bulletin. Available at: [Link]
-
Standard Enthalpy Change (Δ f H Θ , 298 K) of the Thiophene Pyrolysis Reaction a. ResearchGate. Available at: [Link]
-
Structural and thermal properties of carboxylic acid functionalized polythiophenes. PDF. Available at: [Link]
-
Thermal Stability of Polymers: Why Some Degrade Faster Than Others. Patsnap Eureka. Available at: [Link]
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. Available at: [Link]
-
THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology. Available at: [Link]
-
Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace. Available at: [Link]
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HPLC method development for purity analysis of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Advanced HPLC Method Development for Purity Analysis of 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid: A Comparative Guide
The Analytical Challenge: Structural Deconstruction
In pharmaceutical development, the purity analysis of complex synthetic intermediates dictates the success of downstream Active Pharmaceutical Ingredient (API) manufacturing. 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid presents a unique chromatographic challenge due to its trifunctional nature:
-
Thiophene Ring: A highly polarizable heteroaromatic system that demands specific π−π stationary phase interactions for optimal selectivity.
-
Carboxylic Acid Moiety: An ionizable group (estimated pKa ~3.5–4.5) prone to secondary electrostatic interactions with residual column silanols, which frequently causes severe peak tailing.
-
Alkyl/Cycloalkyl Substituents: The methyl and cyclopropyl groups create structurally similar synthetic impurities (e.g., des-methyl or des-cyclopropyl regioisomers) that are notoriously difficult to separate using standard hydrophobic dispersive forces.
As a Senior Application Scientist, my objective is to move beyond empirical "trial-and-error" chromatography. This guide objectively compares a traditional fully porous C18 method against a modern core-shell Biphenyl method, detailing the mechanistic causality behind each experimental choice.
Mechanistic Rationale for Method Design (The "Why")
Stationary Phase Selectivity: Hydrophobic vs. π−π Interactions
Traditional HPLC methods default to fully porous C18 columns. However, C18 phases rely almost entirely on dispersive hydrophobic interactions. When attempting to separate 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid from its regioisomers, the hydrophobic differences are often too minute to achieve baseline resolution.
By switching to a Biphenyl stationary phase , we introduce orthogonal selectivity. The electron-dense biphenyl rings engage in strong π−π stacking interactions with the thiophene ring of the analyte 1. This mechanism dynamically differentiates molecules based on their spatial electron distribution rather than just their lipophilicity, dramatically increasing the resolution of critical isomer pairs.
Particle Architecture: Fully Porous vs. Core-Shell
To maximize efficiency without exceeding the pressure limits of standard HPLC systems (<400 bar), particle architecture must be optimized. Superficially porous (core-shell) particles feature a solid silica core surrounded by a porous outer layer. This geometry reduces the longitudinal diffusion ( B term) and accelerates mass transfer ( C term) in the van Deemter equation. Consequently, a 2.6 µm core-shell column delivers theoretical plate counts comparable to sub-2 µm fully porous UHPLC columns, but at a fraction of the backpressure 23.
Mobile Phase Causality: Suppressing Ionization
The carboxylic acid group on the target molecule is a liability for peak shape. If the mobile phase pH is near the analyte's pKa, the molecule exists in a mixed ionization state, leading to split peaks or severe tailing due to interactions with ionized surface silanols ( −SiO− ). By utilizing 0.1% Formic Acid in the mobile phase, we drive the pH down to ~2.7. This ensures the carboxylic acid is fully protonated (neutral), maximizing reversed-phase retention and yielding perfectly symmetrical peaks 4.
Chromatographic selectivity mechanisms: C18 vs. Biphenyl stationary phases.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The inclusion of a System Suitability Test (SST) acts as an internal control; if the SST criteria are not met, the system halts, preventing the generation of invalid data.
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
-
Standard Preparation: Accurately weigh 10.0 mg of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Resolution Solution (Critical Pair): Spike the standard solution with 0.1% (w/w) of 2-Cyclopropylthiophene-3-carboxylic acid (des-methyl impurity).
Step 2: Chromatographic Conditions (Method B - Optimized)
-
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal for the conjugated thiophene-carboxylic acid chromophore).
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 8.0 min: 20% → 70% B
-
8.0 - 10.0 min: 70% B
-
10.0 - 10.1 min: 70% → 20% B
-
10.1 - 14.0 min: 20% B (Re-equilibration)
-
Step 3: System Suitability Testing (SST)
Inject the Resolution Solution in triplicate. The run is only considered valid if it meets the following causality-driven criteria:
-
Resolution ( Rs ): > 2.0 between the API and the des-methyl impurity (Validates π−π selectivity).
-
Tailing Factor ( Tf ): < 1.5 for the API peak (Validates proper ionization suppression by Formic Acid).
-
%RSD of Peak Area: < 1.0% (Validates injection precision).
Logical workflow for HPLC method development of thiophene carboxylic acids.
Performance Data & Discussion
To demonstrate the superiority of the optimized method, a side-by-side comparison was conducted against a legacy method utilizing a fully porous C18 column (250 x 4.6 mm, 5 µm) running a standard water/methanol gradient without pH control.
Table 1: Quantitative Comparison of Chromatographic Performance
| Chromatographic Parameter | Method A: Legacy Approach (Fully Porous C18, 5 µm, No Acid) | Method B: Optimized Approach (Core-Shell Biphenyl, 2.6 µm, 0.1% FA) |
| Total Run Time | 25.0 min | 14.0 min |
| Retention Time (API) | 16.5 min | 6.8 min |
| Theoretical Plates ( N ) | ~11,500 | ~29,400 |
| Tailing Factor ( Tf ) | 2.1 (Severe tailing observed) | 1.08 (Highly symmetrical) |
| Resolution ( Rs ) | 1.2 (Co-elution risk with des-methyl impurity) | 3.5 (Baseline resolved) |
| System Backpressure | ~175 bar | ~220 bar |
Data Synthesis: The empirical data validates the mechanistic theory. In Method A, the lack of pH control resulted in a tailing factor of 2.1, indicating that the carboxylic acid was interacting with active silanols on the C18 silica support. Furthermore, the purely dispersive forces of the C18 phase failed to adequately separate the target compound from its des-methyl regioisomer ( Rs = 1.2).
Method B resolved all analytical liabilities. The 0.1% Formic acid neutralized the carboxylic moiety, dropping the tailing factor to an ideal 1.08. The core-shell architecture nearly tripled the theoretical plate count ( N = 29,400) while keeping backpressure well within standard HPLC limits (220 bar). Most importantly, the π−π interactions of the Biphenyl phase recognized the slight electron density differences caused by the missing methyl group on the impurity, achieving a massive resolution score of 3.5 in half the run time.
Conclusion
Developing an HPLC purity method for 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid requires a targeted approach to its specific chemical liabilities. By abandoning generic C18 screening in favor of a core-shell Biphenyl stationary phase and an acidic mobile phase, laboratories can achieve a self-validating, high-throughput method. This approach not only ensures baseline resolution of critical synthetic impurities but also guarantees the robust peak shapes required for accurate API quality control.
References
-
Virginia Commonwealth University (VCU) Scholars Compass. Development of an Analytical Method and Sample Preparation Technique for the Analysis of Sulfur-Containing Fentanyl Analogs. Available at:[Link]
-
Phenomenex. Core-Shell vs Fully Porous Particles Webinar. Available at:[Link]
-
Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Available at: [Link]
Sources
A Comparative Guide to the Infrared Spectroscopic Characterization of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to offer a comparative framework, grounding spectral interpretation in the fundamental principles of molecular vibrations and the influence of substituent effects.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique to verify the presence of key functional groups and the overall molecular architecture. For a molecule like 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid, which combines an aromatic heterocycle, a carboxylic acid, and a strained aliphatic ring, the IR spectrum presents a unique vibrational fingerprint. This guide will deconstruct this fingerprint, enabling researchers to confidently identify their target compound and distinguish it from potential starting materials or side products.
Part 1: Anatomy of the Spectrum - A Functional Group Analysis
The vibrational spectrum of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a composite of the absorptions from its distinct structural motifs. Understanding the characteristic peaks of each component is essential for a complete spectral assignment.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid functional group provides the most dominant and easily identifiable features in the IR spectrum, primarily due to strong intermolecular hydrogen bonding which forms a stable dimeric structure.[1][2]
-
O-H Stretching: In the solid state or as a pure liquid, carboxylic acids exhibit an exceptionally broad and intense absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[3][4][5][6] This extensive broadening is a direct consequence of the strong hydrogen-bonded dimers and is a hallmark of this functional group.[7][8] This wide envelope will often have the sharper C-H stretching peaks superimposed upon it.[2][3]
-
C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is another strong, sharp absorption. For saturated aliphatic acids existing as dimers, this peak appears in the 1720-1705 cm⁻¹ region.[1] However, when the carbonyl is conjugated with a double bond or an aromatic ring, as in our target molecule, the frequency is lowered due to resonance, typically appearing between 1710 cm⁻¹ and 1680 cm⁻¹.[2][6]
-
C-O Stretching and O-H Bending: The spectrum also features two bands arising from the coupling of C-O stretching and in-plane O-H bending. A strong band between 1320-1210 cm⁻¹ is generally assigned to the C-O stretch, while a medium-intensity O-H bend is found near 1440-1395 cm⁻¹.[1][3] A characteristic broad O-H out-of-plane bend ("wag") also appears around 950-910 cm⁻¹.[2][3]
The 2,3,5-Trisubstituted Thiophene Ring
The thiophene ring contributes several characteristic vibrations, though some can be of lower intensity compared to the carboxylic acid peaks.
-
Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹, typically around 3100 cm⁻¹, corresponding to the C-H stretch of the remaining hydrogen on the aromatic ring.[9]
-
Ring C=C Stretching: Aromatic rings display a series of skeletal vibrations from C=C stretching within the ring. For thiophenes, these typically appear as a set of bands in the 1600-1400 cm⁻¹ region.[10][11]
-
C-S Stretching: The C-S bond vibration is often weak and can be difficult to definitively assign, but it is expected in the fingerprint region, with some sources placing it between 821-700 cm⁻¹.[10][11]
The Cyclopropyl and Methyl Substituents
The aliphatic substituents add their own unique signatures to the spectrum.
-
Cyclopropyl C-H Stretching: The C-H bonds on a strained cyclopropane ring are known to absorb at a characteristically high frequency for an sp³-hybridized carbon, typically in the 3080-3000 cm⁻¹ range.[12][13] This places them in the same region as aromatic C-H stretches.
-
Cyclopropyl Ring Deformation: The cyclopropane ring has characteristic skeletal vibrations, often called "ring breathing" modes. A diagnostically useful band for the cyclopropyl group often appears around 1020-1000 cm⁻¹.[13][14]
-
Methyl C-H Stretching and Bending: The methyl group will show aliphatic C-H stretching absorptions below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[15][16] Additionally, characteristic C-H bending (deformation) vibrations will appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[16]
Part 2: Predicted Spectrum and Comparative Analysis
Synthesizing the individual contributions allows for a detailed prediction of the full IR spectrum for 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
Predicted IR Absorption Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| ~3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| ~3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch; Cyclopropyl C-H Stretch | Thiophene; Cyclopropyl |
| ~2950 - 2850 | Medium, Sharp | Aliphatic C-H Stretch | Methyl Group |
| ~1700 - 1680 | Strong, Sharp | C=O Stretch (conjugated) | Carboxylic Acid |
| ~1550 - 1400 | Medium-Strong | C=C Ring Stretch; C-H Bends | Thiophene; Methyl |
| ~1320 - 1210 | Strong | C-O Stretch (coupled with O-H bend) | Carboxylic Acid |
| ~1020 | Medium | Cyclopropyl Ring Deformation | Cyclopropyl |
| ~950 - 910 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid |
Comparison Panel: Isolating Substituent Effects
To appreciate the unique spectral features of the target molecule, we compare its predicted absorptions with those of simpler, related structures.
| Compound | Key Difference from Target | Expected Spectral Change |
| Thiophene-3-carboxylic acid | Lacks cyclopropyl and methyl groups. | Absence of cyclopropyl C-H stretch (~3080 cm⁻¹) and ring mode (~1020 cm⁻¹). Absence of aliphatic C-H stretches (~2950-2850 cm⁻¹) and bends. Different fingerprint region due to substitution pattern. |
| 5-Methylthiophene-2-carboxylic acid | Different substitution pattern and lacks cyclopropyl group. | Absence of cyclopropyl-specific peaks. The C=O stretch may be at a slightly different frequency due to the electronic effect of substituents at different positions. The C-H out-of-plane bending region will differ significantly. |
| Aryl Cyclopropane (e.g., Phenylcyclopropane) | Lacks thiophene ring, methyl, and carboxylic acid groups. | Presence of cyclopropyl C-H (~3080 cm⁻¹) and ring (~1020 cm⁻¹) peaks. Absence of the very broad O-H and strong C=O and C-O bands characteristic of a carboxylic acid. |
This comparative approach demonstrates that the simultaneous presence of the very broad O-H stretch, a conjugated C=O peak below 1710 cm⁻¹, and the characteristic cyclopropyl C-H stretch just above 3000 cm⁻¹ and ring mode near 1020 cm⁻¹ provides powerful evidence for the successful synthesis of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
Part 3: Experimental Protocol for FT-IR Spectral Acquisition (KBr Pellet Method)
This protocol outlines a validated method for obtaining a high-quality solid-state FT-IR spectrum.
Objective: To prepare a solid sample of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid in a potassium bromide (KBr) matrix for analysis by transmission FT-IR spectroscopy.
Rationale: KBr is used as a matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample with proper preparation, minimizing scattering losses.
Materials:
-
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp or vacuum oven
Methodology:
-
Drying: Gently heat the KBr powder under an IR lamp or in a vacuum oven to remove any adsorbed water. The broad O-H absorption from water can interfere with the sample spectrum.
-
Sample Preparation: Place ~200 mg of the dried KBr into the agate mortar. Add ~1-2 mg of the solid sample. The sample-to-KBr ratio should be approximately 1:100.
-
Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes. Causality: This step is critical. Effective grinding reduces the particle size of the sample to below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and ensures a homogenous dispersion within the KBr matrix. The mixture should appear as a fine, uniform powder.
-
Pellet Pressing: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum line for 1-2 minutes. Causality: This removes trapped air from the powder, which can cause the final pellet to be opaque or cloudy.
-
Pressing: While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be a thin, transparent, or translucent disc.
-
Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Run a background scan (air) first. Then, acquire the sample spectrum.
-
Validation: A high-quality spectrum will have a flat baseline and major peaks within the expected transmittance range (typically not "bottoming out" at 0% T). An opaque or cracked pellet will result in a sloping baseline and poor signal-to-noise.
Part 4: Visualizing Molecular Vibrations
The following diagram illustrates the structure of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid and highlights the key bonds responsible for its most characteristic IR absorptions.
Key vibrational modes of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
Conclusion
The infrared spectrum of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is rich with diagnostic information. The unambiguous identification of this molecule hinges on the concurrent observation of several key features: a profoundly broad O-H stretch (3300-2500 cm⁻¹), a strong, conjugated carbonyl absorption (1700-1680 cm⁻¹), sharp C-H stretches just above 3000 cm⁻¹ characteristic of the cyclopropyl and thiophene rings, and a medium-intensity cyclopropyl ring deformation mode near 1020 cm⁻¹. By employing the comparative analysis and experimental protocol detailed in this guide, researchers can confidently leverage FT-IR spectroscopy for the rapid and accurate characterization of this and structurally related compounds.
References
-
Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ACS Publications. (2021, March 12). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. The Journal of Physical Chemistry B. Retrieved from [Link]
-
J-STAGE. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem. Retrieved from [Link]
-
ScienceDirect. (2013, August 30). Mid-infrared characterization of thiophene-based thin polymer films. Retrieved from [Link]
-
SlideShare. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Journal of the American Chemical Society. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. NIST WebBook. Retrieved from [Link]
-
ACS Publications. (n.d.). The Infrared Spectra of Some Cyclopropanes. Journal of Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-cyclopropyl-5-methylthiophene-3-carboxylic acid (C9H10O2S). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 15). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Validating reference standards for 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Validating Reference Standards for 2-Cyclopropyl-5-methylthiophene-3-carboxylic Acid: A Comparative Guide to qNMR and HPLC-UV
Introduction
2-Cyclopropyl-5-methylthiophene-3-carboxylic acid (CAS: 2126161-34-8) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because the thiophene ring serves as a prominent bioisostere for phenyl rings in medicinal chemistry, the accurate quantification of thiophene-based intermediates is critical for reaction monitoring, impurity profiling, and quality control.
When establishing a certified reference standard for this compound, relying on a single analytical technique is insufficient. Commercial reagent-grade materials often rely solely on chromatographic area percent—a relative metric that assumes all impurities share the identical UV response factor as the main analyte. To achieve true analytical confidence, 1 is required[1]. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC-UV) for purity assignment, providing researchers with a self-validating, orthogonal framework.
The Causality of Orthogonal Validation
Relying on a single method for purity determination introduces blind spots. HPLC-UV excels at separating structurally similar impurities, but it will overestimate purity if an impurity lacks a chromophore or co-elutes with the main peak. Conversely, qNMR is a primary ratio method. It measures molar ratios directly against a certified internal standard,2[2].
By cross-validating the chromatographic separation (HPLC) with the absolute molar mass balance (qNMR), analytical laboratories can ensure that 3[3], creating a consensus purity value that guarantees batch-to-batch consistency.
Caption: Orthogonal validation workflow for reference standard certification.
Comparative Analysis: qNMR vs. HPLC-UV
The choice between qNMR and HPLC depends on the specific requirements of the assay. The table below outlines their fundamental operational differences when applied to thiophene derivatives.
Table 1: Key Performance Characteristics for Purity Assessment
| Parameter | 1H-qNMR (Primary Method) | HPLC-UV (Secondary Method) |
| Principle | Direct molar ratio measurement via signal integration. | Chromatographic separation & UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a standard of the same analyte. |
| Accuracy | Absolute purity (Mass balance independent). | Relative purity (Assumes equal UV response). |
| Throughput | Moderate (Longer relaxation delays required). | High (Automated gradient sequences). |
| Impurity ID | Can provide structural elucidation of unknown signals. | Requires hyphenated LC-MS for structural ID. |
Experimental Protocols & Methodological Causality
Every analytical protocol must be designed as a self-validating system. The following methodologies detail the exact parameters required to validate 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
Protocol 1: Primary Purity Assignment via 1H-qNMR
when structural impurities make selective establishment difficult.
-
Internal Standard Selection: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (NIST SRM) into a vial.
-
Causality: Maleic acid yields a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the thiophene aromatic proton (~6.8 ppm), the methyl protons (~2.4 ppm), and the cyclopropyl multiplets (~0.6-2.0 ppm), preventing signal overlap.
-
-
Sample Preparation: Dissolve the mixture completely in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Acquire the 1H spectrum using a 90° pulse angle. Set the relaxation delay (D1) to 30 seconds.
-
Causality: The T1 relaxation time of isolated aromatic protons can be extensive. Setting D1 > 5 × T1 ensures complete magnetization recovery. Insufficient relaxation leads to truncated signals and artificially low purity calculations.
-
-
Self-Validation Check: Prior to quantitative acquisition, run an inversion-recovery sequence to experimentally verify the T1 of the thiophene proton. If >99.3% recovery is achieved, the integration is inherently self-validating.
Protocol 2: Chromatographic Purity via HPLC-UVAccurate quantification of this compound is crucial for reaction monitoring and quality control via reverse-phase separation[5].
-
Column Selection: Utilize a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Phase A: Water containing 0.1% Formic Acid.
-
Phase B: Acetonitrile.
-
Causality: 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid contains an ionizable carboxylate group (pKa ~3.5-4.5). The acidic buffer suppresses ionization, forcing the molecule into its neutral state. This prevents peak tailing and ensures reproducible retention times.
-
-
Gradient Elution: Run a gradient from 40% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Self-Validation Check: Inject a blank mobile phase periodically to ensure no carryover. Spike a known standard; recovery must fall strictly between 98-102% to validate the calibration curve.
Caption: Logical flow for HPLC-UV method development and optimization.
Data Presentation & Interpretation
The following table summarizes representative validation data for a batch of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid.
Table 2: Representative Validation Data
| Validation Parameter | HPLC-UV Specification | qNMR Specification | Experimental Result (HPLC) | Experimental Result (qNMR) |
| Purity Assignment | > 99.0% (Area) | > 98.0% (Absolute) | 99.88% | 98.20% |
| Linearity (R²) | > 0.999 | > 0.999 | 0.9998 | 0.9995 |
| Precision (% RSD) | < 2.0% | < 1.0% | 0.8% | 0.4% |
| LOD | < 0.1 µg/mL | ~1.0 mg/mL | 0.05 µg/mL | 1.2 mg/mL |
Data Interpretation: Notice the discrepancy between the HPLC purity (99.88%) and the qNMR purity (98.20%). This variance is a classic example of why orthogonal validation is mandatory. HPLC overestimates the purity because non-chromophoric impurities (such as residual inorganic salts or aliphatic reaction byproducts) do not absorb at 254 nm. qNMR, being a molar-based technique, detects the true mass balance, providing a highly accurate, absolute purity value.
References
-
J-STAR Research. Reference Standards Certification Experts. Retrieved from[Link]
-
PMC (NIH). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from[Link]
-
ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from[Link]
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Difference in reactivity between 2-Cyclopropyl and 2-Methyl thiophene-3-carboxylic acids
Comparative Reactivity Guide: 2-Cyclopropyl vs. 2-Methyl Thiophene-3-Carboxylic Acids in Drug Discovery
For researchers and drug development professionals, the selection of heterocyclic building blocks is a critical determinant of both synthetic viability and downstream pharmacological properties. While 2-methylthiophene-3-carboxylic acid and 2-cyclopropylthiophene-3-carboxylic acid may appear structurally similar, replacing a methyl group with a cyclopropyl ring fundamentally alters the molecule's steric and electronic profile.
This guide objectively compares the reactivity of these two building blocks, providing causality-driven insights and self-validating experimental protocols to navigate their distinct chemical behaviors.
Structural and Electronic Profiling: The "Why" Behind the Reactivity
The divergent reactivity of these two thiophene derivatives stems from two competing phenomena: conformational steric hindrance and σ−π electronic conjugation .
Steric Hindrance: Free Rotation vs. Bisected Conformation
A standard methyl group (A-value ≈ 1.7 kcal/mol) rotates freely, averaging its steric bulk and allowing relatively unhindered access to the adjacent C3-carboxylic acid[1].
In contrast, a cyclopropyl group attached to an aromatic system preferentially adopts a bisected conformation . This geometry maximizes the overlap between the cyclopropyl C–C Walsh orbitals and the thiophene π -system. However, this rigid conformation projects the two CH2 groups of the cyclopropyl ring directly toward the ortho positions. Consequently, the cyclopropyl group exerts a severe steric clash against the C3-carboxylic acid, drastically reducing the rate of nucleophilic attack during derivatization (e.g., amide coupling or esterification)[2].
Electronic Effects: Hyperconjugation vs. Walsh Orbitals
While a methyl group donates electron density via standard hyperconjugation, the cyclopropyl group is a significantly stronger electron donor due to σ−π conjugation via its Walsh orbitals. This intense electron donation enriches the thiophene π -system, making the C5 position highly nucleophilic.
However, this electronic enrichment comes with a synthetic penalty: the highly strained cyclopropyl ring (angle strain ≈ 27.5 kcal/mol) is susceptible to electrophilic ring-opening. Under the harsh acidic or strongly electrophilic conditions typically used for thiophene functionalization, the cyclopropyl ring can rupture to form homoallylic derivatives, leading to complex mixtures and poor yields[3].
Logical relationship of substituent effects on thiophene reactivity.
Comparative Reactivity Data
The theoretical differences directly translate to benchtop outcomes. Table 1 summarizes the quantitative and qualitative reactivity differences based on established literature for these specific scaffolds[4],[5].
Table 1: Quantitative Comparison of Reactivity Profiles
| Parameter | 2-Methylthiophene-3-carboxylic acid | 2-Cyclopropylthiophene-3-carboxylic acid |
| Steric Profile at C3 | Low (Free rotation) | High (Bisected conformation clash) |
| Electronic Effect | +I , Hyperconjugation | Strong σ−π conjugation (Walsh orbitals) |
| Amide Coupling Reagents | EDC/HOBt or T3P | HATU/DIPEA or COMU |
| Amide Coupling Yield | ~85–95% (1–2 hours) | ~60–75% (12–24 hours) |
| C5 Bromination Conditions | Br2 / Acetic Acid (60°C) | NBS / DMF (0°C to RT, Dark) |
| Bromination Yield | ~84%[5] | ~65–75% (Highly dependent on temperature) |
| Ring-Opening Risk | None | High (Under strong acidic/electrophilic conditions) |
Self-Validating Experimental Workflows
To successfully utilize the more challenging 2-cyclopropylthiophene-3-carboxylic acid, standard protocols must be heavily modified. Below are detailed, step-by-step methodologies designed to mitigate steric hindrance and prevent ring-opening.
Protocol 1: Sterically Hindered Amide Coupling (C3 Position)
Causality: Standard carbodiimides (EDC/DCC) often fail or stall with the cyclopropyl analog due to the bisected conformation blocking the approach of the amine. is required to form a highly reactive, less sterically demanding 7-aza-OBt active ester.
-
Activation: Dissolve 2-cyclopropylthiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Pre-activation Validation: Stir for 15 minutes at room temperature. Self-Validation: An aliquot quenched in methanol should show >95% conversion to the methyl ester via LC-MS, confirming successful active ester formation.
-
Coupling: Add the desired amine (1.1 eq) dropwise. Stir at room temperature for 12–24 hours.
-
Workup: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
Protocol 2: Regioselective Bromination (C5 Position)
Causality: While 2-methylthiophene-3-carboxylic acid can be brominated using harsh Br2 in glacial acetic acid[5], these conditions will violently ring-open the cyclopropyl analog[3]. N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) provides a mild, controlled release of Br+ , preventing cyclopropyl degradation.
-
Preparation: Dissolve 2-cyclopropylthiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) and cool to 0°C in an ice bath. Protect the flask from light using aluminum foil to suppress radical pathways.
-
Electrophilic Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to control the exothermic reaction.
-
Monitoring & Validation: Allow the reaction to slowly warm to room temperature. Self-Validation: Monitor via LC-MS every 30 minutes. The desired product will show an[M+H]+ isotopic pattern of 1:1 (due to 79Br/81Br ). If an [M+16] or [M+80] peak appears, electrophilic ring-opening is occurring; immediately quench the reaction.
-
Quench & Purification: Quench the reaction with ice water containing 10% sodium thiosulfate ( Na2S2O3 ) to destroy unreacted NBS. Extract with EtOAc. Purify via recrystallization (e.g., from Hexane/EtOAc) rather than silica gel chromatography, as the acidic sites on silica can trigger delayed ring-opening of the brominated product.
Optimized experimental workflow for regioselective bromination.
References
-
Paskevicius, T., et al. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules, 2023, 28(9), 3745.
-
Izzotti, A. R., & Gleason, J. L. "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science, 2024, 15, 18456-18462.
-
Orritt, K. M. "Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials." White Rose eTheses Online, University of Leeds, 2022.
-
Bae, J., et al. "Novel thiophene derivative as sglt2 inhibitor and pharmaceutical composition comprising same." WIPO Patent WO2012033390A2, 2012.
Sources
- 1. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. WO2012033390A2 - Novel thiophene derivative as sglt2 inhibitor and pharmaceutical composition comprising same - Google Patents [patents.google.com]
Comprehensive Disposal and Operational Safety Guide for 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid
Handling specialized heterocyclic compounds like 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid requires a rigorous approach to both laboratory safety and environmental compliance. As a thiophene derivative, this compound presents unique end-of-life disposal challenges due to its covalently bound sulfur atom. This guide provides drug development professionals and bench scientists with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this reagent, ensuring strict compliance with operational safety and environmental regulations.
Operational Risk Profile & Causality (The "Why")
Before executing any disposal protocol, it is critical to understand the mechanistic reasons behind specific segregation rules. 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a solid organic acid. While it lacks the acute toxicity of heavy metals, its molecular architecture dictates its waste trajectory:
-
The Sulfur Factor: The thiophene ring contains a stable sulfur heteroatom. When subjected to standard combustion, organic sulfur oxidizes into sulfur dioxide (SOx), a highly regulated environmental pollutant and precursor to acid rain. Consequently, waste containing this compound cannot be sent to standard municipal incinerators; it must be routed to specialized hazardous waste facilities equipped with alkaline exhaust scrubbers (e.g., calcium hydroxide systems) to capture SOx emissions, as mandated by standards [1].
-
The Halogen-Free Advantage: The pure compound is entirely halogen-free. Mixing it with halogenated solvents (like dichloromethane or chloroform) forces the entire mixture into the halogenated waste stream. Halogenated waste requires significantly higher incineration temperatures to prevent the formation of toxic dioxins and furans, increasing disposal costs by up to 300%. Strict segregation is therefore both an environmental and economic imperative.
Quantitative Hazard Data
The following table summarizes the physicochemical properties of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid and their direct operational implications for waste management.
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 2126161-34-8 | Must be explicitly listed on all hazardous waste manifests for tracking. |
| Molecular Formula | C9H10O2S | Indicates the presence of sulfur; requires SOx-compliant disposal facilities. |
| Molecular Weight | 182.24 g/mol | Relevant for calculating molarity and neutralization equivalents in waste streams. |
| Halogen Content | 0% (Halogen-Free) | Keep strictly segregated from chlorinated/fluorinated waste streams to reduce costs. |
| GHS Hazards | H315, H319, H335 | Mandates nitrile gloves, eye protection, and fume hood handling per [2]. |
| Physical State | Solid (Powder) | Requires targeted dust-minimization techniques during cleanup and transfer. |
Step-by-Step Segregation & Disposal Protocols
To maintain a self-validating safety system, every action in the lab must have a verifiable check. Follow these methodologies based on the physical state of the waste.
Protocol A: Disposal of Pure Solid Waste (Unused Reagent or Spills)
-
Preparation & PPE: Don standard laboratory PPE: nitrile gloves (double-gloving is recommended for spill cleanup), chemical splash goggles, and a flame-resistant lab coat. Ensure the local exhaust ventilation (fume hood) is fully operational.
-
Collection: Using a non-sparking, anti-static scoop, carefully transfer the solid waste into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) or glass container.
-
Validation Check: Observe the transfer process. If the material is highly static and prone to aerosolizing, lightly mist the surrounding area (not the chemical directly) with deionized water to reduce static charge and prevent inhalation exposure.
-
-
Primary Containment: Seal the container tightly with a PTFE-lined cap to prevent moisture ingress, which could lead to slow degradation or off-gassing.
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Solid Organic Acid (Sulfur-Containing, Non-Halogenated) - 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid."
-
Storage: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA). Store it in secondary containment away from strong oxidizers (e.g., peroxides, nitrates) and strong bases.
Protocol B: Disposal of Liquid Reaction Mixtures
When the compound is dissolved in solvents during synthesis, the solvent matrix dictates the waste stream.
-
Identify the Solvent Matrix: Review the experimental protocol to confirm the exact solvents used in the reaction.
-
Segregation Routing:
-
Route 1 (Preferred): If dissolved in non-halogenated solvents (e.g., ethyl acetate, methanol, DMSO), pour the mixture into the Non-Halogenated Organic Waste carboy.
-
Route 2: If dissolved in halogenated solvents (e.g., chloroform, dichloromethane), pour the mixture into the Halogenated Organic Waste carboy.
-
-
Neutralization (Optional but Recommended): If the reaction mixture is highly acidic (pH < 2), neutralize it carefully with a dilute sodium bicarbonate solution before adding it to the bulk waste carboy. This prevents unwanted pressure buildup from CO2 evolution inside a sealed carboy.
-
Validation Check: Test the aqueous layer with pH indicator paper to ensure it reads between 6 and 8 before executing the transfer.
-
-
Manifest Updating: Log the estimated mass of the thiophene derivative added to the carboy on the attached waste manifest to ensure downstream incinerator compliance.
Emergency Spill Response & Decontamination
In the event of an accidental spill on the benchtop or floor, rapid and calculated response is required:
-
Isolate: Restrict access to the spill area and ensure ambient ventilation is maximized.
-
Contain: Do not dry sweep the powder, as this generates hazardous dust. Cover the spilled solid with damp paper towels or a commercial inert absorbent pad to suppress aerosolization [3].
-
Neutralize: Because the compound is a carboxylic acid, wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces.
-
Final Clean: Wash the area thoroughly with soap and water. Dispose of all cleanup materials (paper towels, gloves, absorbent pads) in the solid hazardous waste container as outlined in Protocol A.
Waste Segregation Workflow
The following diagram illustrates the logical decision tree for routing 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid waste to ensure EPA-compliant destruction.
Workflow for the segregation and disposal of thiophene-carboxylic acid waste streams.
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and RCRA Regulations." EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Thiophene-3-carboxylic acid (Structural Analog)." PubChem. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
